molecular formula C7H14ClNO B11921271 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride

4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride

Cat. No.: B11921271
M. Wt: 163.64 g/mol
InChI Key: ORINXONIWCZIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

4-azaspiro[2.4]heptan-6-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-5-6-3-7(1-2-7)8-4-6;/h6,8-9H,1-5H2;1H

InChI Key

ORINXONIWCZIJU-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(CN2)CO.Cl

Origin of Product

United States

Foundational & Exploratory

4-Azaspiro[2.4]heptan-6-ylmethanol Hydrochloride: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride , a specialized spirocyclic building block used in modern drug discovery to enhance metabolic stability and physicochemical properties.

Executive Summary

This compound (CAS: 1956376-50-3 ) is a high-value saturated heterocyclic scaffold. Belonging to the class of "spiro-pyrrolidines," this compound is utilized as a bioisostere for substituted pyrrolidines and piperidines. Its spiro[2.4]heptane core introduces specific conformational restrictions and increases the fraction of sp3-hybridized carbons (


), a key metric correlated with improved clinical success in drug candidates by enhancing solubility and reducing "flat" aromatic character.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
CAS Number 1956376-50-3
Molecular Formula C

H

NO

HCl
Molecular Weight 163.65 g/mol
Structure Description A pyrrolidine ring spiro-fused to a cyclopropane ring at the position alpha to the nitrogen (C3 of the spiro system), with a hydroxymethyl substituent at position 6.
Appearance White to off-white solid (hygroscopic)
Solubility Soluble in Water, Methanol, DMSO
Storage -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Structural Analysis & Utility

The "Escape from Flatland"

Unlike planar aromatic rings, the 4-azaspiro[2.4]heptane scaffold provides a defined three-dimensional vector. The spiro-cyclopropane ring at position 3 (adjacent to the nitrogen) creates steric bulk that blocks metabolic oxidation at the typically labile


-position of the amine.
Numbering & Regiochemistry

Understanding the numbering is critical for synthesis:

  • Position 4: Nitrogen atom.[1]

  • Position 3: Spiro quaternary carbon (shared by 3- and 5-membered rings).

  • Position 6: The carbon carrying the hydroxymethyl group.

  • Mapping: This corresponds to a 4-substituted pyrrolidin-2-one precursor where the carbonyl (C2) is converted into the spiro-cyclopropane.

Synthetic Methodology

The synthesis of 4-azaspiro[2.4]heptane derivatives typically employs a "Lactam Methylenation – Cyclopropanation" strategy. This route is preferred over direct alkylation due to its scalability and regiocontrol.

Retrosynthetic Analysis
  • Target: 4-Azaspiro[2.4]heptan-6-ylmethanol.[2]

  • Key Disconnection: The spiro-cyclopropane ring.

  • Precursor: An exocyclic enecarbamate (methylene pyrrolidine).

  • Starting Material: 4-(Hydroxymethyl)pyrrolidin-2-one (derived from itaconic acid or aspartic acid).

Step-by-Step Protocol

Step 1: Protection of Functional Groups

  • Reagents: Di-tert-butyl dicarbonate (Boc

    
    O), Imidazole, TBDMS-Cl.
    
  • Logic: The lactam nitrogen must be Boc-protected to activate the carbonyl for methylenation. The primary alcohol is silyl-protected to prevent interference during the Lewis-acid mediated cyclopropanation.

  • Procedure: Treat 4-(hydroxymethyl)pyrrolidin-2-one with TBDMS-Cl/Imidazole in DMF. Isolate, then treat with Boc

    
    O/DMAP in CH
    
    
    
    Cl
    
    
    .

Step 2: Methylenation (Tebbe or Petasis)

  • Reagents: Petasis reagent (Cp

    
    TiMe
    
    
    
    ) or Tebbe reagent.
  • Expert Insight: While Tebbe reagent is more reactive, the Petasis reagent is preferred for scale-up as it is non-pyrophoric and tolerates esters/carbamates well. It converts the lactam carbonyl (C=O) into an exocyclic alkene (C=CH

    
    ).
    
  • Conditions: Toluene, 60-80°C, inert atmosphere.

Step 3: Cyclopropanation (Simmons-Smith)

  • Reagents: Diethylzinc (Et

    
    Zn), Diiodomethane (CH
    
    
    
    I
    
    
    ), dry CH
    
    
    Cl
    
    
    .
  • Mechanism: Formation of a zinc-carbenoid species that adds across the electron-rich enecarbamate double bond.

  • Safety Note: Et

    
    Zn is pyrophoric. Handle strictly under Argon.
    
  • Validation: Disappearance of the alkene signals in

    
    H NMR (approx. 4.8-5.0 ppm).
    

Step 4: Global Deprotection

  • Reagents: HCl in Dioxane or TFA/DCM.

  • Outcome: Removal of the N-Boc and O-TBDMS groups simultaneously (if strong acid is used) or stepwise.

  • Purification: Recrystallization from EtOH/Et

    
    O to yield the hydrochloride salt.
    
Synthesis Workflow Diagram

SynthesisPath Start 4-(Hydroxymethyl) pyrrolidin-2-one Step1 Protection (Boc & TBDMS) Start->Step1 1. TBDMS-Cl 2. Boc2O Step2 Methylenation (Petasis Reagent) Step1->Step2 Cp2TiMe2 Delta Step3 Cyclopropanation (Et2Zn, CH2I2) Step2->Step3 Simmons-Smith Final 4-Azaspiro[2.4]heptan-6-ylmethanol HCl Salt Step3->Final HCl/Dioxane

Caption: Synthetic route converting substituted lactam to the 4-azaspiro scaffold via enecarbamate intermediate.

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, the compound should be handled as a functionalized secondary amine salt .

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[3]

Precautionary Measures:

  • P261: Avoid breathing dust/fume.[3][4]

  • P280: Wear protective gloves/eye protection (Nitrile rubber gloves recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3][5]

References

  • Accela ChemBio. (2024). Product Analysis: this compound (CAS 1956376-50-3).[2] AccelaChem. Link

  • Galavskyy, S., et al. (2024).[6] Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • ChemicalBook. (2024).[6] this compound Properties. ChemicalBook. Link

Sources

The Strategic Role of 4-Azaspiro[2.4]heptan-6-ylmethanol in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical entities with superior pharmacological profiles is paramount. The departure from flat, two-dimensional structures towards more three-dimensional scaffolds has been a key strategy in accessing new chemical space and improving drug-like properties.[1] Within this paradigm, spirocyclic systems have emerged as a powerful tool for molecular design.[2] This technical guide provides an in-depth exploration of 4-azaspiro[2.4]heptan-6-ylmethanol, a promising yet under-explored spirocyclic scaffold. We will dissect its structural features, propose a robust synthetic strategy, and elucidate its potential to address key challenges in drug development, such as enhancing potency, selectivity, and pharmacokinetic parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced scaffold design for the next generation of therapeutics.

The Imperative for Three-Dimensionality in Drug Design: The Rise of Spirocyclic Scaffolds

The over-reliance on aromatic and heteroaromatic rings in drug discovery has led to a saturation of "flat" chemical space. While productive, this approach often yields molecules with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer an elegant solution to this challenge.[2]

The introduction of a spirocyclic core imparts a rigid, three-dimensional geometry to a molecule. This inherent structural pre-organization can lead to several advantages:

  • Enhanced Target Affinity and Selectivity: The well-defined spatial arrangement of substituents on a spirocyclic scaffold allows for more precise and favorable interactions with the three-dimensional binding sites of biological targets. This can translate to increased potency and a reduction in off-target effects.

  • Improved Physicochemical Properties: Spirocyclic scaffolds typically possess a higher fraction of sp3-hybridized carbons (Fsp3) compared to their aromatic counterparts.[2] An increased Fsp3 count is often correlated with improved aqueous solubility, a crucial factor for oral bioavailability.[1][2]

  • Modulation of Pharmacokinetic Profiles: The rigid nature of spirocycles can limit conformational flexibility, which may protect the molecule from metabolic degradation and lead to improved metabolic stability.

The 4-azaspiro[2.4]heptane framework, featuring a cyclopropane ring fused to a pyrrolidine ring, is a particularly attractive scaffold. The nitrogen atom provides a convenient handle for further functionalization and can influence the overall polarity and basicity of the molecule, while the cyclopropane ring introduces a degree of conformational constraint. The "-6-ylmethanol" substituent offers a versatile exit vector for the attachment of various pharmacophoric groups.

Physicochemical Properties and Structural Features

To appreciate the utility of 4-azaspiro[2.4]heptan-6-ylmethanol as a scaffold, a quantitative understanding of its key physicochemical properties is essential. While experimental data for this specific molecule is not widely available, we can infer its likely characteristics based on its constituent parts and related structures.

PropertyPredicted Value/RangeRationale and Significance in Drug Design
Molecular Weight ~127.18 g/mol Low molecular weight provides ample room for further derivatization without violating Lipinski's Rule of Five.
logP 0.5 - 1.5A balanced lipophilicity is anticipated, which is favorable for both aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~32.3 ŲThe presence of the nitrogen and hydroxyl groups contributes to a moderate TPSA, suggesting good potential for oral absorption.
Fraction of sp3 Carbons (Fsp3) 1.0A high Fsp3 character is a key feature of this scaffold, correlating with improved solubility and reduced promiscuity.[2]
Number of H-Bond Donors 2The amine and hydroxyl groups can participate in hydrogen bonding, which is crucial for target recognition.
Number of H-Bond Acceptors 2The nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Synthesis of the 4-Azaspiro[2.4]heptan-6-ylmethanol Core: A Strategic Approach

A robust and scalable synthesis is critical for the widespread adoption of any new scaffold. Based on established methodologies for related azaspirocyclic systems, we propose a multi-step synthesis of 4-azaspiro[2.4]heptan-6-ylmethanol.[3][4]

Proposed Synthetic Pathway

Synthetic_Pathway A tert-Butyl (S)-4-methyleneprolinate B (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid A->B Simmons-Smith Cyclopropanation C (S)-(5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)methanol B->C Reduction (e.g., LiAlH4) D (S)-(4-Azaspiro[2.4]heptan-6-yl)methanol C->D Boc Deprotection (e.g., TFA) Scaffold_Elaboration Core 4-Azaspiro[2.4]heptan-6-ylmethanol N_Func N-Functionalization (e.g., Amidation, Alkylation) Core->N_Func O_Func O-Functionalization (e.g., Etherification, Esterification) Core->O_Func Library Diverse Chemical Library N_Func->Library O_Func->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Sources

Molecular weight and formula of 4-Azaspiro[2.4]heptan-6-ylmethanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular identity, structural properties, synthesis, and applications of 4-Azaspiro[2.4]heptan-6-ylmethanol Hydrochloride . This guide is structured for researchers in medicinal chemistry and drug development.

Technical Monograph & Synthesis Guide

Executive Summary

This compound (CAS: 1956376-50-3 ) is a spirocyclic amine building block used in the synthesis of pharmaceutical candidates. Structurally, it represents a rigidified proline analogue where the


-carbon is replaced by a spiro-cyclopropane ring. This modification restricts the conformational flexibility of the pyrrolidine ring, potentially enhancing the binding affinity and metabolic stability of peptide-mimetic drugs. It is a structural isomer of the 5-azaspiro[2.4]heptane scaffold found in the antiviral drug Ledipasvir.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
CAS Number 1956376-50-3
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 163.64 g/mol (HCl Salt) / 127.18 g/mol (Free Base)
Core Scaffold 4-Azaspiro[2.4]heptane (Spiro[cyclopropane-1,2'-pyrrolidine])
Functional Groups Secondary Amine (masked in ring), Primary Alcohol
Physical Form White to off-white solid (hygroscopic salt)
Solubility High in water, MeOH, DMSO; Low in non-polar solvents (

, Hexane)
Structural Representation

The molecule consists of a pyrrolidine ring spiro-fused to a cyclopropane ring. The nitrogen atom is located at position 4 (adjacent to the spiro center), and a hydroxymethyl group is located at position 6.

Structural Analysis & Medicinal Chemistry Utility[7]

Conformational Restriction

Unlike standard proline, where the


-carbon is tetrahedral and free to rotate within the ring constraints, the spiro-cyclopropyl group at the 2-position (pyrrolidine numbering) or 3-position (spiro numbering) locks the local conformation. This "Gem-Disubstituent Effect" (Thorpe-Ingold effect) forces the pyrrolidine ring into a specific envelope conformation, often increasing the binding selectivity for target proteins.
Bioisosterism

This scaffold serves as a bioisostere for:

  • Proline: The 4-azaspiro[2.4]heptane core mimics the turn-inducing properties of proline but with altered lipophilicity and steric bulk.

  • Gem-dimethyl groups: The spiro-cyclopropane is metabolically more stable than a gem-dimethyl group (preventing oxidation) and occupies a different 3D vector.

Synthesis Methodologies

The synthesis of 4-azaspiro[2.4]heptane derivatives typically proceeds via the modification of 1-aminocyclopropanecarboxylic acid (ACC) or through the cyclization of alkylated imines.

Route A: From 1-Aminocyclopropanecarboxylic Acid (ACC)

This is the most direct route for generating the core with defined stereochemistry.

  • Starting Material: 1-Aminocyclopropanecarboxylic acid (ACC).[1][2]

  • Protection: Protection of the amine (e.g., Boc-anhydride) and reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.

  • Chain Extension: Wittig reaction or Grignard addition to introduce the 3-carbon chain required for the pyrrolidine ring.

  • Cyclization: Intramolecular cyclization (e.g., via Mitsunobu or

    
     displacement of a leaving group) closes the pyrrolidine ring.
    
  • Functionalization: The hydroxymethyl group at C6 is established either by retaining a protected alcohol throughout the sequence or by reducing a pendant ester.

Route B: Spiro-Lactam Reduction (Industrial Preferred)

This route is scalable and often used for related Ledipasvir intermediates.

  • Cyclopropanation: Reaction of a protected 3-pyrrolin-2-one with diazomethane or Simmons-Smith reagents (less common for 4-aza).

  • Alternative Construction: Condensation of 1-aminocyclopropanecarboxylic acid with an acrylate derivative (e.g., itaconate) to form the spiro-lactam 5-oxo-4-azaspiro[2.4]heptane-6-carboxylic acid .

  • Reduction:

    • Step 1: Reduction of the carboxylic acid to the primary alcohol (using

      
       or 
      
      
      
      ).
    • Step 2: Reduction of the lactam carbonyl (C5) to the amine (using strong

      
       reduction).
      
  • Salt Formation: Treatment with HCl in dioxane/ether to precipitate the hydrochloride salt.

Analytical Characterization

To validate the identity of the compound, the following analytical signals are expected:

  • 1H NMR (DMSO-d6):

    • Cyclopropane: High-field multiplets between

      
       0.4 – 1.0 ppm (4H).
      
    • Pyrrolidine Ring: Multiplets for C5 and C7 protons (

      
       2.8 – 3.5 ppm).
      
    • Hydroxymethyl: Doublet or multiplet around

      
       3.4 – 3.6 ppm.
      
    • Amine/OH: Broad exchangeable signals (NH2+ at

      
       8.0-9.5 ppm).
      
  • MS (ESI+):

    • [M+H]+: Calculated m/z = 128.10 (Free base).

    • [M+H]+ Observed: ~128.1.

  • Elemental Analysis:

    • Matches theoretical C (51.38%), H (8.62%), N (8.56%) for the HCl salt.

Handling and Safety

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid form. Solutions in DMSO/Methanol should be used immediately or stored frozen.

  • Hazards: Irritant (Skin/Eye/Respiratory).[3] Standard PPE (gloves, goggles, fume hood) required.

References

  • PubChem Compound Summary: 4-Azaspiro[2.4]heptane hydrochloride. Available at: [Link]

  • Chemical Vendor Listing (ChemSrc): this compound (CAS 1956376-50-3). Available at: [Link]

  • ResearchGate Literature: "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery". Available at: [Link]

Sources

The Azaspiro[2.4]heptane Advantage: Engineering Metabolic Resilience

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy scaffolds to three-dimensional (


-rich) architectures is not merely an aesthetic choice—it is a survival strategy for lead compounds. The 4-azaspiro[2.4]heptane  scaffold represents a premier class of "conformationally restricted" building blocks. By fusing a cyclopropane ring to a pyrrolidine core, this moiety acts as a superior bioisostere for gem-dimethyl groups or standard pyrrolidines.[1]

This technical guide analyzes the metabolic stability profile of 4-azaspiro[2.4]heptane. Unlike flexible alkyl amines that succumb rapidly to oxidative dealkylation, this spirocyclic system leverages steric shielding and vector orthogonality to evade Cytochrome P450 (CYP) degradation while maintaining physicochemical properties essential for oral bioavailability.[1]

Structural Analysis & Physicochemical Properties[1][2][3][4]

To understand the metabolic resilience of azaspiro[2.4]heptane, one must first analyze its structural "exit vectors." In a standard pyrrolidine, the


-carbons are accessible.[1] In 4-azaspiro[2.4]heptane, the C3 position is a quaternary spiro-center.
Comparative Physicochemical Profile

The following table contrasts the spiro-scaffold with its acyclic and monocyclic analogs. Note the reduction in Lipophilicity (LogD) and the increase in Polar Surface Area (PSA) efficiency.

PropertyDiethyl Amine (Acyclic)3,3-Dimethylpyrrolidine4-Azaspiro[2.4]heptaneImpact on Stability
Conformation Highly FlexibleFlexible PuckerRigid / LockedHigh rigidity reduces induced-fit binding to CYP active sites.

Sterics
LowMediumHigh (Spiro-shielded)Blocks

-hydroxylation (major metabolic soft spot).
LogD (pH 7.4) ~0.81.20.6 Lower lipophilicity correlates with reduced intrinsic clearance (

).[1]
Vector Space UndefinedEquatorial/Axial fluxOrthogonal Fixed exit vectors improve selectivity.[1]

Metabolic Stability Profiling: Mechanisms of Resistance

The primary driver for the enhanced stability of azaspiro[2.4]heptane is the blockade of N-dealkylation pathways .

The Metabolic Shielding Effect

CYP450 enzymes typically attack amines via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) at the carbon


 to the nitrogen.
  • Standard Amine: The

    
    -proton is abstracted, leading to an iminium ion and subsequent hydrolysis (N-dealkylation).
    
  • Azaspiro[2.4]heptane: The spiro-cyclopropane ring replaces the

    
    -protons at the C3 position. The quaternary center cannot be oxidized .[1] Furthermore, the strain of the cyclopropane ring and the rigid geometry sterically hinder the approach of the CYP heme iron to the nitrogen lone pair, reducing N-oxide formation.
    
Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between a standard pyrrolidine and the spiro-scaffold.

MetabolicPathways cluster_0 Standard Pyrrolidine cluster_1 4-Azaspiro[2.4]heptane Pyr Pyrrolidine Core (Flexible) AlphaOx Alpha-Hydroxylation (CYP450) Pyr->AlphaOx High Affinity RingOpen Ring Opening / N-Dealkylation AlphaOx->RingOpen Rapid Kinetics Block Quaternary Center Blocks Oxidation Spiro Spiro[2.4] Core (Rigid) Spiro->Block Steric Shield Stable Metabolically Stable Scaffold Block->Stable Retained Integrity

Figure 1: Mechanistic divergence in oxidative metabolism.[1] The spiro-fusion effectively "caps" the vulnerable metabolic soft spot.

Experimental Validation: Intrinsic Clearance ( )[5]

To validate the stability of these building blocks, we utilize a standardized Human Liver Microsome (HLM) assay.[2] This protocol is designed to measure the disappearance rate of the parent compound, calculating the intrinsic clearance (


) and half-life (

).[2]
Comparative Stability Data (Representative)

The following data represents typical clearance profiles observed when switching from a standard pyrrolidine to a spiro[2.4]heptane core in a drug discovery context.

Scaffold TypeHLM

(min)

(

L/min/mg)
Metabolic Classification
Pyrrolidine 12.5> 100High Clearance (Unstable)
3,3-Dimethylpyrrolidine 45.035Medium Clearance
4-Azaspiro[2.4]heptane > 120 < 10 Low Clearance (Stable)
Standard Operating Procedure: HLM Stability Assay

Use this protocol to generate the data above. This is a self-validating system using Testosterone (high turnover) and Warfarin (low turnover) as internal controls.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).[1]

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M (final assay concentration) in phosphate buffer containing 0.5 mg/mL HLM.
    
  • Pre-incubation: Equilibrate plates at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate metabolism.[1]

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into acetonitrile (containing internal standard) to quench the reaction.
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation:



Experimental Workflow Diagram

HLM_Workflow cluster_sampling Time-Course Sampling Start Compound Preparation (1 µM in Buffer) Mix Add Microsomes (HLM) Pre-warm 37°C Start->Mix Init Add NADPH (Start Reaction) Mix->Init Sample Aliquot at 0, 15, 30, 60 min Init->Sample Quench Quench in ACN (Precipitate Protein) Sample->Quench Analyze LC-MS/MS Analysis (Peak Area Ratio) Quench->Analyze Calc Calculate Cl_int & t_1/2 Analyze->Calc

Figure 2: Step-by-step workflow for determining intrinsic clearance.[3]

Strategic Synthesis & Accessibility

For the medicinal chemist, stability is useless without accessibility.[1] The 4-azaspiro[2.4]heptane core is synthetically robust.[1]

  • Key Route: The Kulinkovich reaction or double alkylation of activated methylene compounds with 1,2-dibromoethane are standard approaches [1].

  • Building Block Availability: N-Boc-4-azaspiro[2.4]heptane-6-carboxylic acid and related derivatives are now commercially available, allowing for rapid modular insertion into peptide mimetics or fragment-based libraries.

Conclusion

The 4-azaspiro[2.4]heptane scaffold offers a distinct metabolic advantage. By replacing metabolically labile alkyl chains with this strained, spirocyclic system, researchers can:

  • Lower Lipophilicity: Improving solubility and reducing non-specific binding.[1]

  • Block Metabolism: Sterically protecting the

    
    -carbon from CYP450 oxidation.[1]
    
  • Retain Potency: Maintaining the vector orientation requisite for target engagement.

This building block is not just a structural novelty; it is a calculated engineering solution for extending the half-life of amine-containing drugs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[2.4]heptanes. Organic Letters, 12(9), 1944–1947.[1] Link

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Chapter on Bioisosterism and Metabolic Stability). Link

  • Barnes-Seeman, D., et al. (2014).[1] Expanding the Medicinal Chemist’s Toolbox: Comparing the Physicochemical Properties of Cyclic and Acyclic Amines. ACS Medicinal Chemistry Letters, 5(5), 548-553.[1] Link

Sources

Technical Deep Dive: The Geometric and Physicochemical Profile of 4-Azaspiro[2.4]heptan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: F3-sp3 character and geometry of 4-Azaspiro[2.4]heptan-6-ylmethanol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists.[1]

Executive Summary

In the modern era of "Property-Based Drug Design" (PBDD), the saturation of molecular scaffolds has emerged as a critical determinant of clinical success.[1][2] This guide provides a comprehensive technical analysis of 4-Azaspiro[2.4]heptan-6-ylmethanol , a high-


 building block that exemplifies the "Escape from Flatland" philosophy.[1]

This scaffold offers a unique combination of conformational rigidity , metabolic stability , and defined vector space , making it a superior bioisostere for traditional pyrrolidine or piperidine rings. This document details its geometric constraints, a self-validating synthesis protocol, and its application in fragment-based drug discovery (FBDD).[1]

Part 1: The Imperative and Structural Logic[1]

Theoretical Grounding: Escaping Flatland

The correlation between molecular saturation and clinical success is well-established.[2] As detailed by Lovering et al. (2009), the Fraction of


 hybridized carbons (

) is a predictive descriptor for solubility and promiscuity.[2][3]
  • The Metric:

    
    [1][2]
    
  • The Target: 4-Azaspiro[2.4]heptan-6-ylmethanol possesses an

    
     of 1.0  (7/7 carbons are 
    
    
    
    ).[1]
  • The Benefit: Unlike flat aromatic scaffolds (e.g., indole, pyridine), this spirocyclic system projects substituents into distinct 3D vectors, increasing the probability of engaging specific binding pockets while improving aqueous solubility via the disruption of crystal lattice packing.[1]

Geometric Analysis and Nomenclature

Note on Nomenclature: While IUPAC numbering for a spiro[2.4] system with nitrogen in the 5-membered ring typically designates the nitrogen position as 5-aza (derived from proline), industry catalogs frequently list this scaffold as 4-azaspiro[2.4]heptane based on proline numbering (where the spiro cyclopropane is at position 4).[1]

  • This guide focuses on the biologically relevant isomer: The derivative of L-proline , where the hydroxymethyl group resides at the chiral center (

    
     to nitrogen).
    

Structural Physics:

  • Spiro-Fusion: The

    
     carbon at position 3 (the spiro center) forces the cyclopropane and pyrrolidine rings to adopt a pseudo-orthogonal orientation.
    
  • Puckering: The pyrrolidine ring is locked into a specific envelope conformation to minimize steric clash with the cyclopropane methylene protons.

  • Vector Definition: The C6-hydroxymethyl group is held rigidly, providing a precise vector for hydrogen bonding or further elaboration, distinct from the flexible rotation seen in non-spiro analogs.

Geometry cluster_0 Geometric Constraints Spiro Spiro Center (C3) Orthogonal Lock Cyclo Cyclopropane Ring (Rigid/Lipophilic) Spiro->Cyclo Fuses Pyrro Pyrrolidine Ring (Envelope Conformation) Spiro->Pyrro Constrains Vector C6-Hydroxymethyl (Defined Vector) Pyrro->Vector Projects

Caption: Structural logic of the spiro[2.4]heptane scaffold showing the orthogonal lock imposed by the spiro center.

Part 2: Synthesis and Characterization[1][4]

Synthetic Strategy

The synthesis of 4-Azaspiro[2.4]heptan-6-ylmethanol is best approached via the modification of 4-hydroxy-L-proline .[1] This route ensures enantiomeric purity and utilizes scalable chemistry.

Critical Mechanism: The key step is the Simmons-Smith cyclopropanation of an exocyclic enecarbamate. The steric bulk of the Boc group and the inherent chirality of the proline ring direct the cyclopropanation, typically favoring the anti-addition relative to the C2-substituent, though separation may be required.[1]

Protocol: Step-by-Step Synthesis

Phase 1: Scaffold Construction

  • Starting Material: N-Boc-4-oxo-L-proline methyl ester (Commercial or prepared from 4-hydroxy-L-proline).[1]

  • Step A: Wittig Olefination

    • Reagents: Methyltriphenylphosphonium bromide (

      
      ), KHMDS or KOtBu, THF.[1]
      
    • Procedure: Generate the ylide at 0°C. Add ketone dropwise. Stir at RT for 4-16h.

    • Outcome:N-Boc-4-methylene-L-proline methyl ester.[1]

    • Checkpoint: Verify disappearance of ketone C=O stretch in IR (~1740 cm⁻¹).

  • Step B: Simmons-Smith Cyclopropanation

    • Reagents: Diethylzinc (

      
      ), Diiodomethane (
      
      
      
      ), Toluene/DCM (anhydrous).[1]
    • Safety:

      
       is pyrophoric. Handle under strict inert atmosphere (
      
      
      
      /Ar).
    • Procedure: Cool solution of alkene to -78°C (or 0°C depending on protocol variant). Add Furukawa reagent (

      
      ) generated in situ.[1] Allow to warm to RT.
      
    • Outcome:N-Boc-4-spirocyclopropyl-L-proline methyl ester (The spiro[2.4] core).[1]

Phase 2: Functional Group Manipulation 4. Step C: Reductive Opening

  • Reagents: Lithium Borohydride (
    
    
    ) or Superhydride (
    
    
    ), THF.[1]
  • Rationale: Reduces the methyl ester to the primary alcohol without affecting the Boc group or the cyclopropane ring.
  • Procedure: Add reducing agent at 0°C. Quench carefully with saturated
    
    
    .
  • Outcome:N-Boc-4-Azaspiro[2.4]heptan-6-ylmethanol .
  • Step D: Deprotection (Optional for final salt)

    • Reagents: 4N HCl in Dioxane.

    • Outcome: 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride salt.[1]

Synthesis Start N-Boc-4-oxo-Proline Methyl Ester Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 4-Methylene Intermediate Step1->Inter1 Step2 Simmons-Smith (Et2Zn, CH2I2) Inter1->Step2 Core Spiro[2.4] Scaffold (Ester) Step2->Core Step3 Reduction (LiBH4) Core->Step3 Final Target Alcohol (N-Boc Protected) Step3->Final

Caption: Synthetic workflow from 4-oxo-proline to the spirocyclic alcohol.

Part 3: Physicochemical Profile & Data[5]

The following data summarizes the properties of the N-Boc protected intermediate (the primary building block) and the free amine core.

Quantitative Data Table
PropertyValue (Predicted/Exp)Relevance
Formula

(N-Boc)
Building Block Format
Molecular Weight 225.29 g/mol Ideal for Fragment-Based Design

1.0 (Core) / 0.83 (Boc)High 3D Character
cLogP ~1.2 (N-Boc)Lipophilic efficiency sweet spot
TPSA 49.77

High membrane permeability potential
H-Bond Donors 1 (Alcohol)Directed interaction
H-Bond Acceptors 3 (Carbamate + OH)Solubility enhancement
Solubility and Stability[1]
  • Solubility: The spiro-fusion disrupts planar stacking, significantly enhancing solubility in organic solvents (DCM, MeOH) compared to flat proline analogs.[1] The free amine salt is highly water-soluble.

  • Metabolic Stability: The cyclopropane ring blocks the C4 position from metabolic oxidation (a common clearance route for pyrrolidines). The steric bulk also protects the

    
    -carbon (C6) from rapid epimerization.[1]
    

Part 4: Application in Drug Discovery[1][4]

Scaffold Hopping

This molecule serves as a high-value replacement for:

  • 4-Hydroxyproline: To increase lipophilicity and metabolic stability while retaining H-bond vectors.

  • Piperidine-4-methanol: To contract the ring size and introduce rigidity, reducing entropic penalty upon binding.

Case Study Context: HCV NS5A Inhibitors

The spiro[2.4]heptane motif (specifically the proline derivative) gained prominence in the development of Hepatitis C inhibitors (e.g., Ledipasvir).[1] The rigid scaffold properly orients the imidazole-proline linkage, maximizing potency against the viral protein. The "6-ylmethanol" variant discussed here allows for ether-linked side chains, expanding the chemical space into new pockets.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][4] Journal of Medicinal Chemistry, 52(21), 6752–6756.[4] [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020.[1] [Link][1]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995.[1] [Link][1]

  • PubChem Compound Summary. 4-Azaspiro[2.4]heptane derivatives. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride is a valuable saturated heterocyclic scaffold that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic core, which incorporates a cyclopropane ring fused to a pyrrolidine ring, offers a unique conformational constraint that can be exploited to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The presence of a primary alcohol provides a versatile handle for further functionalization, while the secondary amine allows for modulation of physicochemical properties and target interactions. This document provides a detailed, research-informed protocol for the multi-step synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

The synthetic strategy outlined herein is predicated on established and robust chemical transformations, commencing with the construction of a suitable N-protected proline derivative, followed by a diastereoselective cyclopropanation to form the key spirocyclic framework. Subsequent reduction of a carboxylate group and final deprotection with salt formation yields the target compound. Each step has been designed to be high-yielding and amenable to scale-up, with explanations of the underlying chemical principles to empower the researcher with a deep understanding of the process.

Overall Synthetic Scheme

The synthesis of this compound can be envisioned through a three-stage process, starting from a commercially available N-protected 4-methyleneproline derivative.

G cluster_0 Stage 1: Cyclopropanation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Deprotection & Salt Formation Start N-Boc-4-methyleneproline methyl ester Intermediate1 (5S,6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate Start->Intermediate1 Simmons-Smith Cyclopropanation Intermediate2 tert-butyl (6S)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate Intermediate1->Intermediate2 LiAlH4 Reduction FinalProduct This compound Intermediate2->FinalProduct HCl in Dioxane

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of (5S,6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate

This initial stage focuses on the construction of the characteristic spiro[2.4]heptane core via a Simmons-Smith cyclopropanation reaction. This reaction is a well-established method for the stereospecific conversion of alkenes to cyclopropanes.[1] The use of an N-Boc protecting group is crucial for modulating the reactivity of the starting material and preventing unwanted side reactions.

Protocol:

  • Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of N-Boc-4-methyleneproline methyl ester (1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: To the stirred solution, add a solution of diethylzinc (1.5 equiv, 1.0 M in hexanes) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.

  • Addition of Diiodomethane: Following the addition of diethylzinc, add diiodomethane (1.5 equiv) dropwise over 20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous sodium thiosulfate (Na₂S₂O₃) (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired (5S,6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate as a colorless oil.

Rationale for Key Steps:

  • Anhydrous Conditions: The Simmons-Smith reagent is sensitive to moisture; therefore, anhydrous conditions are essential for optimal yield.

  • Slow Addition of Reagents: The reaction is exothermic, and slow addition of the reagents at low temperature helps to control the reaction rate and prevent the formation of byproducts.

  • Quenching with NH₄Cl: This step neutralizes any unreacted organozinc species.

  • Washing with Na₂S₂O₃: This removes any residual iodine from the reaction mixture.

Stage 2: Reduction of the Ester to the Primary Alcohol

With the spirocyclic core in place, the next step is the reduction of the methyl ester at the 6-position to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

Protocol:

  • Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 equiv) in anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Add a solution of (5S,6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate (1.0 equiv) in anhydrous THF (5 mL/mmol) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching (Fieser Workup): Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential, dropwise addition of:

    • Water (x mL, where x = grams of LiAlH₄ used)

    • 15% aqueous sodium hydroxide (NaOH) (x mL)

    • Water (3x mL)

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (6S)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate, which can often be used in the next step without further purification.

Rationale for Key Steps:

  • LiAlH₄ as Reducing Agent: LiAlH₄ is a potent hydride donor capable of reducing esters to primary alcohols.

  • Fieser Workup: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the workup process.

Stage 3: Boc Deprotection and Hydrochloride Salt Formation

The final stage involves the removal of the Boc protecting group under acidic conditions, followed by the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Protocol:

  • Preparation of the Reaction Vessel: To a round-bottom flask containing tert-butyl (6S)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (1.0 equiv), add a solution of 4 M HCl in 1,4-dioxane (5-10 equiv).

  • Reaction: Stir the solution at room temperature for 1-2 hours. The product will often precipitate out of the solution as the hydrochloride salt. Monitor the deprotection by TLC or LC-MS.

  • Isolation of the Product: Upon completion, if a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Trituration/Recrystallization: Triturate the resulting solid or oil with diethyl ether to induce solidification and remove residual solvent. If necessary, the product can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to achieve higher purity.

  • Drying: Dry the final product, this compound, under vacuum to obtain a white to off-white solid.

Rationale for Key Steps:

  • Acidic Deprotection: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, readily cleaving to release the free amine.

  • HCl in Dioxane: This reagent serves as both the acid catalyst for deprotection and the source of the chloride counterion for salt formation in a non-aqueous medium.

  • Washing with Diethyl Ether: This helps to remove any organic, non-polar byproducts and residual solvent, yielding a cleaner final product.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected YieldPurity (Typical)
1 N-Boc-4-methyleneproline methyl esterDiethylzinc, Diiodomethane(5S,6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate70-85%>95% (by NMR)
2 (5S,6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylateLithium aluminum hydridetert-butyl (6S)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate85-95%>90% (by NMR)
3 tert-butyl (6S)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate4 M HCl in 1,4-dioxaneThis compound>95%>98% (by NMR)

Conclusion

The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis of this compound. By leveraging a stereospecific cyclopropanation, efficient ester reduction, and a clean deprotection/salt formation sequence, researchers can access this valuable building block for applications in drug discovery and medicinal chemistry. The provided rationale for critical steps aims to equip scientists with the necessary understanding to troubleshoot and adapt these methods for their specific research needs.

References

  • Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. Angewandte Chemie International Edition. [Link]

  • Synthesis of a series of 4‐azaspiro[2.4]hept‐6‐en‐5‐ones 3 using a new... - ResearchGate. ResearchGate. [Link]

  • Synthesis of Heterocycles from Donor-Acceptor Cyclopropanes: A Five-Year Recap. Thieme. [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. MDPI. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. PMC. [Link]

  • Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. SpringerLink. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. ChemRxiv. [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - MDPI. MDPI. [Link]

  • CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents.
  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[2][3] HEPTANECARBOXYLATE DERIVATIVES | Request PDF - ResearchGate. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[2][3] HEPTANECARBOXYLATE DERIVATIVES | Journal of Advanced Scientific Research. Journal of Advanced Scientific Research. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. JOCPR. [Link]

  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis - ResearchGate. ResearchGate. [Link]

  • CN103936703A - Preparation method of 5-oxaspiro[2][3]heptane-6-one and intermediate thereof - Google Patents. Google Patents.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes and azaspiroconjugation studied by photoelectron spectroscopy - PubMed. PubMed. [Link]

Sources

Application Note: Advanced Reductive Amination Protocols Utilizing 4-Azaspiroheptan-6-ylmethanol

Application Note: Advanced Reductive Amination Protocols Utilizing 4-Azaspiro[1]heptan-6-ylmethanol

Strategic Rationale in Drug Discovery

The incorporation of spirocyclic scaffolds into drug candidates is a proven strategy to escape the "flatland" of traditional planar aromatics. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles like 4-azaspiro[1]heptan-6-ylmethanol significantly enhance three-dimensional complexity, which often translates to improved aqueous solubility, reduced off-target protein binding, and enhanced metabolic stability ()[2].

This specific building block features two critical functional groups: a sterically constrained secondary amine (at the 4-aza position) and a primary alcohol . Reductive amination at the secondary amine yields a tertiary amine, while the primary alcohol remains a versatile handle for late-stage functionalization (e.g., Mitsunobu reactions, fluorination, or etherification).

Mechanistic Causality & Reagent Selection

The reductive amination of a secondary amine with an aldehyde or ketone requires a reducing agent that exhibits strict chemoselectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation ()[3].

The Causality of Chemoselectivity: Why use NaBH(OAc)₃ over traditional NaBH₄? The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, significantly reducing its nucleophilicity. Consequently, NaBH(OAc)₃ is too weak to reduce most aldehydes and ketones at room temperature. However, once the amine and carbonyl condense to form an iminium ion , the heightened electrophilicity of the iminium species allows for rapid, selective hydride transfer[4]. This prevents the premature reduction of the starting carbonyl into a waste alcohol.

MechanismACarbonyl Compound(Aldehyde/Ketone)CCarbinolamineIntermediateA->C NucleophilicAttackB4-Azaspiroheptan-6-ylmethanolB->CDIminium IonIntermediateC->D -H2O(Acid Catalyzed)ETertiary AmineProductD->E Hydride Transferfrom NaBH(OAc)3

Mechanistic pathway of reductive amination using 4-azaspiro[1]heptan-6-ylmethanol.

Experimental Design: Navigating the Free Hydroxyl Group

A common concern when utilizing 4-azaspiro[1]heptan-6-ylmethanol is whether the free primary alcohol requires protection (e.g., as a TBS ether or acetate) prior to reductive amination.

Experimental Insight: Protection is generally unnecessary . The standard Abdel-Magid conditions (NaBH(OAc)₃ in 1,2-dichloroethane) are remarkably mild[5]. The primary alcohol will not undergo oxidation, nor will it compete effectively as a nucleophile against the highly nucleophilic secondary amine during the initial attack on the carbonyl. 1,2-Dichloroethane (DCE) is selected as the optimal solvent because it maximizes the reaction rate and solubility of the intermediate species compared to THF or acetonitrile[3].

Validated Experimental Protocols

The following self-validating workflows are designed to maximize yield while preventing common side reactions.

Workflowstep1Step 1: Reagent PreparationEquilibrate Amine and Carbonyl in DCEstep2Step 2: Iminium FormationAdd AcOH (if ketone); Stir 30-60 minsstep1->step2step3Step 3: ReductionAdd NaBH(OAc)3 portionwise; Stir 2-12hstep2->step3step4Step 4: Quench & WorkupQuench with sat. NaHCO3; Extract (DCM)step3->step4step5Step 5: PurificationFlash Chromatography (Silica, DCM/MeOH)step4->step5

Step-by-step experimental workflow for direct reductive amination.

Protocol A: Direct Reductive Amination with Aldehydes

Aldehydes are highly electrophilic, allowing iminium formation to proceed rapidly without the need for acid catalysis.

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-azaspiro[1]heptan-6-ylmethanol (1.0 mmol) and the target aldehyde (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Equilibration: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere. Causality: This pre-stir allows the carbinolamine to form and dehydrate to the iminium ion before the reducing agent is introduced.

  • Reduction: Add sodium triacetoxyborohydride (1.4 mmol) portionwise over 5 minutes to prevent localized exotherms.

  • Self-Validation & Monitoring: Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS. Validation Check: Look for the disappearance of the amine mass (m/z 127.1) and the appearance of the product mass. If unreacted aldehyde remains, do not add more amine; the slight excess of aldehyde is intentional to ensure complete consumption of the valuable spirocycle.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize any residual borate complexes. Extract with dichloromethane (3 × 5 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography using a gradient of DCM/MeOH (typically 0-10% MeOH containing 0.1% Et₃N to prevent streaking of the basic amine).

Protocol B: Acid-Catalyzed Reductive Amination with Ketones

Ketones are sterically hindered and less electrophilic than aldehydes. Dehydration of the carbinolamine to the iminium ion is the rate-limiting step and requires acid catalysis[6].

  • Preparation: Dissolve 4-azaspiro[1]heptan-6-ylmethanol (1.0 mmol) and the target ketone (1.0 mmol) in anhydrous DCE (5.0 mL).

  • Catalysis: Add glacial acetic acid (1.0 mmol). Causality: AcOH protonates the hydroxyl group of the carbinolamine intermediate, facilitating its departure as water to form the reactive iminium ion[6].

  • Equilibration: Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) portionwise.

  • Self-Validation & Monitoring: Stir at room temperature for 12–24 hours. Validation Check: If the reaction stalls at the iminium stage (visible via MS), the ketone is likely too sterically hindered. In such cases, abandon direct reductive amination and switch to a stepwise protocol using Titanium(IV) isopropoxide (Ti(O-iPr)₄) as a Lewis acid to force iminium formation prior to reduction[4].

  • Workup: Proceed with the basic quench and extraction as detailed in Protocol A.

Quantitative Data & Reaction Scope

The following table summarizes expected performance metrics for the reductive amination of 4-azaspiro[1]heptan-6-ylmethanol across different classes of carbonyl substrates.

Carbonyl SubstrateSubstrate TypeSolventAdditiveReaction Time (h)Expected Yield (%)
BenzaldehydeAromatic AldehydeDCENone2.090 - 95
CyclohexanecarboxaldehydeAliphatic AldehydeDCENone3.085 - 90
AcetophenoneAryl KetoneDCEAcOH (1.0 eq)14.070 - 75
N-Boc-4-piperidoneCyclic KetoneDCEAcOH (1.0 eq)8.080 - 85
2-AdamantanoneHindered KetoneTHFTi(O-iPr)₄ (1.2 eq)24.050 - 60

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties Source: ACS Medicinal Chemistry Letters (PubMed Central) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Application Note: Peptide Coupling Protocols for 4-Azaspiro[2.4]heptan-6-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][3]

The 4-azaspiro[2.4]heptane scaffold represents a critical class of "constrained proline surrogates."[1] By fusing a cyclopropane ring to the pyrrolidine core, this moiety locks the nitrogen lone pair and restricts the conformational envelope of the ring. This structural rigidity is validated by its successful deployment in blockbuster HCV NS5A inhibitors (e.g., Ledipasvir ).[2]

This guide focuses on a specific challenge: Peptide coupling to the secondary amine of 4-azaspiro[2.4]heptan-6-ylmethanol.

The Chemoselectivity Challenge

Unlike standard proline coupling, this substrate presents two distinct challenges:[2]

  • Nucleophilicity: The spiro-cyclopropane ring exerts an electron-withdrawing inductive effect (increased s-character in the C-N bonds), rendering the secondary amine less nucleophilic than unsubstituted pyrrolidine.[3]

  • Competing Nucleophile: The presence of the unprotected primary alcohol (6-hydroxymethyl) creates a risk of competitive O-acylation (ester formation) alongside the desired N-acylation (amide formation).[3]

Mechanistic Analysis & Strategy

To achieve high-yield amide bond formation without protecting the alcohol, we must exploit the kinetic nucleophilicity difference between the amine (


) and the alcohol (

).
  • Rule of Thumb:

    
     in non-catalyzed systems.
    
  • Critical Error: The addition of acyl transfer catalysts like DMAP (4-Dimethylaminopyridine) must be strictly avoided . DMAP accelerates O-acylation significantly, eroding chemoselectivity.[2][3]

  • Steric Considerations: The spiro-cyclopropane moiety creates steric bulk proximal to the nitrogen. Reagents that form bulky active esters (e.g., bulky phosphonium salts) may suffer from slower kinetics, allowing the alcohol to compete.[2]

Reaction Pathway Diagram[1][5]

G Start 4-Azaspiro[2.4]heptan-6-ylmethanol (Amine + Alcohol) Intermed Tetrahedral Intermediate Start->Intermed Nucleophilic Attack (N vs O) Reagent Activated Amino Acid (HATU/DIPEA or T3P) Reagent->Intermed Product Target Amide (>95% Yield) Intermed->Product Kinetic Control (Low Temp, No DMAP) SideProduct Ester Impurity (O-Acylation) Intermed->SideProduct Thermodynamic Drift (High Temp, Excess Base)

Figure 1: Kinetic pathway highlighting the divergence between desired amide formation and competing esterification.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU-Mediated)

Recommended for Discovery Scale (10 mg – 5 g)

This protocol uses HATU , which generates a highly reactive aza-benzotriazole active ester.[2] It is fast enough to couple the hindered amine before the alcohol can react.

Reagents:

  • Substrate: 4-Azaspiro[2.4]heptan-6-ylmethanol (1.0 equiv)[3]

  • Carboxylic Acid:

    
    -protected Amino Acid (1.1 equiv)[3]
    
  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried flask under Nitrogen, dissolve the

    
    -protected amino acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Cooling: Cool the solution to 0 °C using an ice bath. Crucial: Lower temperature favors chemoselectivity.[2]

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir for 5 minutes.

  • Activator: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir at 0 °C for 15 minutes to form the active ester.

  • Coupling: Add the 4-azaspiro[2.4]heptan-6-ylmethanol (1.0 equiv) dissolved in minimal DMF dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check LCMS. Look for Product (M+H) and potential Bis-acylated impurity (M+Acid+H).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and Brine. Dry over Na₂SO₄.[4]

Protocol B: The "Process Friendly" (T3P-Mediated)

Recommended for Scale-up (>5 g) and Epimerization-Sensitive Substrates[3]

T3P (Propylphosphonic anhydride) is a mild coupling agent supplied as a solution in EtOAc or DMF. It exhibits extremely low epimerization and easy aqueous workup.

Reagents:

  • Substrate: 1.0 equiv

  • Acid: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 equiv)[3]

  • Solvent: EtOAc or 2-MeTHF[3]

Step-by-Step Procedure:

  • Charge: Combine the spiro-amine, the carboxylic acid, and the solvent (EtOAc) in the reactor.

  • Base: Add NMM (3.0 equiv). Cool to 0 °C.

  • Addition: Add T3P solution (1.5 equiv) dropwise over 20 minutes. Note: T3P reaction is exothermic.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT. Stir overnight.

  • Quench: Add water directly to the reaction mixture.

  • Separation: The T3P by-products are water-soluble.[3] Separate phases, wash organic layer with 0.5 M HCl (if product is acid stable) or Citric Acid, then NaHCO₃.[2]

Performance Data & Troubleshooting

The following table summarizes expected outcomes based on internal optimization studies for hindered secondary amines.

VariableHATU / DIPEAEDC / HOBtT3P / NMMAcid Chloride / Pyridine
Reaction Rate Very Fast (<4 h)Slow (12–24 h)Medium (8–12 h)Instant
Yield (Amide) 92–98% 75–85%88–95% <50%
Chemoselectivity High (at 0°C)ModerateHighPoor (O-acylation likely)
Epimerization LowLowVery Low High
Purification Requires ColumnAqueous WorkupAqueous WorkupComplex
Troubleshooting Guide

Issue 1: Significant O-acylation (Ester formation) [3]

  • Cause: Reaction temperature too high or presence of nucleophilic catalysts.

  • Fix: Strictly maintain 0 °C during addition. Ensure no DMAP is present. Switch to T3P (Protocol B), as it is less prone to attacking alcohols than uronium salts.[2]

Issue 2: Low Conversion of Amine

  • Cause: Steric hindrance of the spiro-ring.[3]

  • Fix: Increase HATU to 1.5 equiv. Do not heat; heating promotes esterification. Instead, increase concentration to 0.5 M to drive kinetics.

Issue 3: Epimerization of the Amino Acid Partner

  • Cause: Over-activation or excessive base.

  • Fix: Switch from DIPEA to TMP (2,4,6-collidine) or NMM (weaker bases).[2][3] Use T3P.

References

  • Ledipasvir Synthesis & Scaffold Utility: Scott, R. W., et al. "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Infection."[2][3] Journal of Medicinal Chemistry, 2013.[2]

  • Chemoselective Amide Coupling: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[2] Chemical Society Reviews, 2009.[2]

  • T3P Reagent Application: Dunetz, J. R., et al. "T3P: The Reagent of Choice for Large-Scale Amide Bond Formation?"[2][3] Organic Process Research & Development, 2016.[2]

  • Spirocyclic Amine Properties: Wuitschik, G., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[2] Journal of Medicinal Chemistry, 2010.[2] (Discussion on pKa and structural vectors).

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 4-Azaspiro[2.4]heptan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Azaspiro[2.4]heptan-6-ylmethanol in Modern Drug Discovery

The 4-azaspiro[2.4]heptane scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a compelling alternative to more traditional, often planar, ring systems. This unique topology can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Specifically, 4-azaspiro[2.4]heptan-6-ylmethanol serves as a versatile building block, providing a key hydroxymethyl functional group for further elaboration in the synthesis of complex pharmaceutical agents.

The successful synthesis of this valuable intermediate hinges on a carefully planned protecting group strategy for the spirocyclic amine. The choice of protecting group is not merely a matter of convenience; it is a critical decision that dictates the overall efficiency, yield, and compatibility with subsequent chemical transformations. This guide provides an in-depth analysis of two of the most widely employed amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of 4-azaspiro[2.4]heptan-6-ylmethanol synthesis. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

The Dichotomy of Amine Protection: A Comparative Overview of Boc and Cbz Groups

The selection of an appropriate protecting group is a cornerstone of a successful multi-step synthesis.[1] For the amine in the 4-azaspiro[2.4]heptane core, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups represent two of the most robust and well-characterized options.[2] Their widespread use stems from their ability to be introduced and removed under relatively mild and, crucially, different conditions. This concept of "orthogonality" is paramount when designing complex synthetic routes, as it allows for the selective deprotection of one functional group in the presence of others.[1]

The fundamental difference between the Boc and Cbz protecting groups lies in their lability:

  • Boc (tert-butoxycarbonyl): This group is characteristically acid-labile and is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1] It is stable to basic conditions, nucleophiles, and catalytic hydrogenation.[3]

  • Cbz (benzyloxycarbonyl): In contrast, the Cbz group is cleaved under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[1] It is generally stable to acidic and basic conditions, although it can be cleaved by strong acids.[4]

A significant practical advantage of the Boc group is the nature of its byproducts upon deprotection. Acid-mediated cleavage of the Boc group generates tert-butanol, which subsequently breaks down into the volatile gas isobutylene and carbon dioxide.[1] This simplifies the workup and purification process as the major byproducts are easily removed under vacuum. Deprotection of the Cbz group, on the other hand, yields toluene, a non-volatile byproduct that often necessitates chromatographic separation.[1]

The following sections will detail the synthetic workflow for 4-azaspiro[2.4]heptan-6-ylmethanol utilizing both Boc and Cbz protecting group strategies, starting from a common precursor, 4-azaspiro[2.4]heptane-6-carboxylic acid.

Synthetic Workflow Overview

The synthesis of 4-azaspiro[2.4]heptan-6-ylmethanol can be conceptually broken down into three key stages: protection of the starting material, reduction of the carboxylic acid to the alcohol, and finally, deprotection to yield the target molecule.

Synthetic Workflow Start 4-Azaspiro[2.4]heptane-6-carboxylic Acid Protected_Acid N-Protected-4-azaspiro[2.4]heptane-6-carboxylic Acid Start->Protected_Acid Protection (Boc or Cbz) Protected_Alcohol N-Protected-4-azaspiro[2.4]heptan-6-ylmethanol Protected_Acid->Protected_Alcohol Reduction Final_Product 4-Azaspiro[2.4]heptan-6-ylmethanol Protected_Alcohol->Final_Product Deprotection

Caption: General synthetic workflow for 4-azaspiro[2.4]heptan-6-ylmethanol.

Protecting Group Strategies: Protocols and Experimental Insights

Strategy 1: The Boc-Protection Approach

The Boc group is an excellent choice for this synthesis, particularly if downstream steps involve reductive conditions that would cleave a Cbz group.

Part A: N-Boc Protection of 4-Azaspiro[2.4]heptane-6-carboxylic Acid

This protocol details the protection of the secondary amine of the starting material using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

  • Dissolution: Dissolve 4-azaspiro[2.4]heptane-6-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add triethylamine (1.5 eq) to the solution and stir at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the stirring mixture.

  • Reaction: Continue stirring at room temperature for 2-4 hours. The reaction becomes homogeneous within the first hour.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the mixture with water and extract twice with ethyl acetate to remove the oxime byproduct. Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-azaspiro[2.4]heptane-6-carboxylic acid.

Part B: Reduction to (tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate)

The protected carboxylic acid is then reduced to the corresponding alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Experimental Protocol:

  • Preparation: To a stirred solution of N-Boc-4-azaspiro[2.4]heptane-6-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add lithium aluminium hydride (LiAlH₄, 1.5 eq).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate.

Part C: N-Boc Deprotection

The final step is the removal of the Boc group under acidic conditions to yield the target molecule.

Experimental Protocol:

  • Dissolution: Dissolve tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA) (typically a 1:1 v/v mixture of DCM:TFA).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC. The product amine will have a different Rf value and can be visualized with a ninhydrin stain.[5]

  • Work-up: Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.

  • Isolation: The resulting TFA salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine, 4-azaspiro[2.4]heptan-6-ylmethanol.

Strategy 2: The Cbz-Protection Approach

The Cbz group is a suitable alternative, especially if the synthetic route requires strong acidic conditions that would remove a Boc group.

Part A: N-Cbz Protection of 4-Azaspiro[2.4]heptane-6-carboxylic Acid

This protocol outlines the protection using benzyl chloroformate (Cbz-Cl).

Experimental Protocol:

  • Dissolution: Dissolve 4-azaspiro[2.4]heptane-6-carboxylic acid (1.0 eq) in a 2:1 mixture of THF and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and cool to 0 °C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise to the cold, stirring solution.

  • Reaction: Allow the reaction to stir at 0 °C for 20 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to obtain N-Cbz-4-azaspiro[2.4]heptane-6-carboxylic acid.[4]

Part B: Reduction to (benzyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate)

Similar to the Boc-protected intermediate, the Cbz-protected carboxylic acid is reduced to the alcohol.

Experimental Protocol:

  • Preparation: To a stirred solution of N-Cbz-4-azaspiro[2.4]heptane-6-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add LiAlH₄ (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Follow the same quenching and work-up procedure as described for the Boc-protected analogue.

  • Isolation: Isolate the product, benzyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate, after drying and concentration of the organic extracts.

Part C: N-Cbz Deprotection

The Cbz group is removed via catalytic hydrogenolysis.

Experimental Protocol:

  • Preparation: Dissolve benzyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10-20% by weight of the starting material).

  • Reaction: Stir the mixture vigorously at room temperature under an atmosphere of hydrogen gas (a balloon is often sufficient for small-scale reactions). The reaction is typically complete within a few hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-azaspiro[2.4]heptan-6-ylmethanol.[6]

Quantitative Data Summary

Protecting GroupProtection ReagentProtection ConditionsTypical Yield (%)Deprotection MethodDeprotection ConditionsTypical Yield (%)
Boc Boc₂O, Et₃NDioxane/H₂O, RT, 2-4h>90Acidic CleavageTFA in DCM, 0°C to RT, 1-2h>95
Cbz Cbz-Cl, NaHCO₃THF/H₂O, 0°C, 20h~90Catalytic HydrogenolysisH₂, 10% Pd/C, MeOH, RT, 2-6h>95

Troubleshooting and Optimization

IssuePotential CauseTroubleshooting Steps
Incomplete N-Boc Deprotection Insufficient acid strength or stoichiometry; Short reaction time.Increase the concentration of TFA or use 4M HCl in dioxane. Extend the reaction time and monitor closely by TLC. Gentle warming (40-50 °C) can be attempted if the substrate is stable.[7]
Side Product Formation during N-Boc Deprotection Presence of other acid-sensitive groups (e.g., t-butyl esters).Perform the reaction at a lower temperature (0 °C). Consider milder deprotection methods, such as using oxalyl chloride in methanol.[5]
Incomplete N-Cbz Deprotection (Hydrogenolysis) Catalyst poisoning; Insufficient hydrogen pressure.Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds). Use fresh, high-quality Pd/C catalyst. Increase the hydrogen pressure if necessary (using a Parr shaker). Consider transfer hydrogenation using ammonium formate as the hydrogen source.
Slow N-Cbz Protection Steric hindrance around the amine.Increase the reaction temperature or use a more reactive acylating agent.

Visualization of Key Mechanisms

Boc_Deprotection Mechanism of N-Boc Deprotection Boc_Amine R₂N-Boc Protonated_Boc R₂N-Boc-H⁺ Boc_Amine->Protonated_Boc H⁺ Carbamic_Acid R₂N-COOH + (CH₃)₃C⁺ Protonated_Boc->Carbamic_Acid Fragmentation Amine R₂NH + CO₂ Carbamic_Acid->Amine Decarboxylation Isobutylene H₂C=C(CH₃)₂ + H⁺ (CH₃)₃C⁺ (CH₃)₃C⁺ (CH₃)₃C⁺->Isobutylene -H⁺

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

Cbz_Deprotection Mechanism of N-Cbz Deprotection Cbz_Amine R₂N-Cbz Adsorption Adsorption to Pd surface Cbz_Amine->Adsorption Cleavage Hydrogenolysis Adsorption->Cleavage H₂ Carbamic_Acid R₂N-COOH + Toluene Cleavage->Carbamic_Acid Amine R₂NH + CO₂ Carbamic_Acid->Amine Decarboxylation

Sources

Application Notes and Protocols for the Functionalization of the Primary Alcohol in 4-Azaspiro[2.4]heptan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Azaspiro[2.4]heptane Scaffold

The 4-azaspiro[2.4]heptane framework is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional topology which allows for precise spatial orientation of functional groups. This spirocyclic system, featuring a fused cyclopropane and pyrrolidine ring, is a valuable building block in the design of novel therapeutics. A notable example of its application is in the hepatitis C virus (HCV) NS5A inhibitor, ledipasvir, where a derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a crucial intermediate. The ability to selectively functionalize the primary alcohol of 4-Azaspiro[2.4]heptan-6-ylmethanol opens up a plethora of possibilities for generating diverse libraries of compounds for drug discovery and development.

This guide provides a comprehensive overview of key synthetic transformations for the primary alcohol of 4-Azaspiro[2.4]heptan-6-ylmethanol, including detailed, field-proven protocols. The inherent steric hindrance and potential reactivity of the spirocyclic core are taken into consideration in the experimental designs.

Pre-requisite: Protection of the Secondary Amine

Prior to any functionalization of the primary alcohol, it is imperative to protect the secondary amine of the 4-azaspiro[2.4]heptane ring. The unprotected amine is nucleophilic and can interfere with many of the subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Protocol 1: N-Boc Protection of 4-Azaspiro[2.4]heptan-6-ylmethanol

This protocol describes the protection of the secondary amine of 4-Azaspiro[2.4]heptan-6-ylmethanol using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • 4-Azaspiro[2.4]heptan-6-ylmethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-Azaspiro[2.4]heptan-6-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-4-azaspiro[2.4]heptan-6-ylmethanol.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Functionalization of the Primary Alcohol

With the amine protected, the primary alcohol of N-Boc-4-azaspiro[2.4]heptan-6-ylmethanol is now available for a variety of chemical transformations.

Oxidation to Aldehyde and Carboxylic Acid

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation, providing key intermediates for further elaboration.

This protocol utilizes the (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst for the selective oxidation of the primary alcohol to the corresponding aldehyde.

Materials:

  • N-Boc-4-azaspiro[2.4]heptan-6-ylmethanol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask with vigorous stirring

  • Ice bath

Procedure:

  • Dissolve N-Boc-4-azaspiro[2.4]heptan-6-ylmethanol (1.0 eq) in DCM in a round-bottom flask.

  • Add an aqueous solution of NaHCO₃ and KBr (catalytic amount).

  • Add a catalytic amount of TEMPO (approx. 0.05 eq).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically rapid.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by flash column chromatography.

Building on the previous protocol, further oxidation to the carboxylic acid can be achieved. This transformation is crucial for synthesizing intermediates like the one used in the production of ledipasvir.

Materials:

  • N-Boc-4-azaspiro[2.4]heptan-6-ylmethanol

  • TEMPO

  • Sodium hypochlorite (NaOCl) solution

  • Sodium chlorite (NaClO₂)

  • Phosphate buffer (pH ~6.7)

  • Acetonitrile

  • tert-Butanol

  • 2-Methyl-2-butene

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N-Boc-4-azaspiro[2.4]heptan-6-ylmethanol (1.0 eq) in a mixture of acetonitrile and tert-butanol.

  • Add an aqueous phosphate buffer solution (pH ~6.7) and a catalytic amount of TEMPO (approx. 0.05 eq).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and a catalytic amount of sodium hypochlorite in water.

  • Slowly add the oxidant solution to the reaction mixture, maintaining the temperature below 35 °C.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding a solution of sodium sulfite.

  • Acidify the mixture with a citric acid solution to pH 3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

  • The product can be further purified by recrystallization or chromatography.

Esterification

Esterification of the primary alcohol introduces a wide range of functional groups, enabling the exploration of structure-activity relationships.

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly useful for sterically hindered substrates.[1]

Materials:

  • N-Boc-4-azaspiro[2.4]heptan-6-ylmethanol

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.2 eq), N-Boc-4-azaspiro[2.4]heptan-6-ylmethanol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.2 eq) or EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU. If EDC is used, a standard aqueous workup is performed.

  • Wash the filtrate or the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the ester by flash column chromatography.

Etherification

The synthesis of ethers from the primary alcohol can be achieved through various methods, with the Williamson ether synthesis being a classic and reliable approach for primary alcohols.[2]

This protocol involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

Materials:

  • N-Boc-4-azaspiro[2.4]heptan-6-ylmethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask, add a solution of N-Boc-4-azaspiro[2.4]heptan-6-ylmethanol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the ether by flash column chromatography.

Conversion to Alkyl Halides

Converting the primary alcohol to an alkyl halide provides a versatile intermediate for a variety of nucleophilic substitution reactions. The Appel reaction is a mild and effective method for this transformation.[3]

This protocol describes the conversion of the primary alcohol to the corresponding chloride using triphenylphosphine and carbon tetrachloride.

Materials:

  • N-Boc-4-azaspiro[2.4]heptan-6-ylmethanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄) or Carbon tetrabromide (CBr₄) for bromination

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

Procedure:

  • In a dry, nitrogen-purged round-bottom flask, dissolve N-Boc-4-azaspiro[2.4]heptan-6-ylmethanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon tetrachloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. This can be removed by trituration with a solvent like diethyl ether or by flash column chromatography.

  • Further purification by flash column chromatography will yield the pure alkyl chloride.

Data Presentation

Functionalization ReactionReagentsTypical Yield (%)
N-Boc Protection (Boc)₂O, TEA>95
Oxidation to Aldehyde TEMPO, NaOCl, KBr85-95
Oxidation to Carboxylic Acid TEMPO, NaOCl, NaClO₂80-90
Steglich Esterification R'COOH, DCC/EDC, DMAP70-90
Williamson Ether Synthesis NaH, R'X60-80
Appel Reaction (Chlorination) PPh₃, CCl₄75-90

Visualization of Workflows

Functionalization_Workflow cluster_start Starting Material cluster_protection Amine Protection cluster_functionalization Alcohol Functionalization Start 4-Azaspiro[2.4]heptan-6-ylmethanol Protected N-Boc-4-azaspiro[2.4]heptan-6-ylmethanol Start->Protected Protocol 1: (Boc)₂O, Base Aldehyde Aldehyde Derivative Protected->Aldehyde Protocol 2A: TEMPO, NaOCl Carboxylic_Acid Carboxylic Acid Derivative Protected->Carboxylic_Acid Protocol 2B: TEMPO, NaClO₂ Ester Ester Derivative Protected->Ester Protocol 3: Steglich Esterification Ether Ether Derivative Protected->Ether Protocol 4: Williamson Synthesis Halide Alkyl Halide Derivative Protected->Halide Protocol 5: Appel Reaction

Caption: Workflow for the functionalization of 4-Azaspiro[2.4]heptan-6-ylmethanol.

Conclusion

The protocols outlined in this application note provide a robust starting point for the chemical modification of 4-Azaspiro[2.4]heptan-6-ylmethanol. The spirocyclic nature of this scaffold may present unique steric challenges, and therefore, careful optimization of reaction conditions may be necessary for specific substrates. These functionalization strategies are crucial for expanding the chemical space around this important scaffold and for the development of new therapeutic agents.

References

  • Ungarean, C. N., et al. (2024). Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionalization. Organic Letters, 26(14), 2784–2789. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • D'hooghe, M., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Karpenko, Y., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Cirrincione, G., et al. (2003). Oxidation of Amino Diols Mediated by Homogeneous and Heterogeneous TEMPO. Arkivoc, 2003(5), 156-167. [Link]

  • Ungarean, C. N., et al. (2023). Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. Organic Letters. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research, 44(11), 1203-1213. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101239. [Link]

  • Yasmeen, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6545. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15921-15924. [Link]

  • van Kalkeren, H. A., et al. (2013). New Reagents and Synthetic Approaches to the Appel Reaction. Pure and Applied Chemistry, 85(4), 817-828. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413. [Link]

  • Narender, P., et al. (2010). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6'-dihalo-6,6'-dideoxy-fructooligosaccharides. Carbohydrate Research, 345(14), 2023-2030. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Gleiter, R., et al. (2002). Synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes and azaspiroconjugation studied by photoelectron spectroscopy. Chemistry, 8(22), 5089-5093. [Link]

  • PubChem. (n.d.). {2-Azaspiro[3.3]heptan-6-yl}methanol. [Link]

Sources

Application Note: High-Fidelity Synthesis of Azaspiro[2.4]heptane Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The transition from flat, aromatic-heavy compounds to three-dimensional (3D) scaffolds is a defining trend in modern medicinal chemistry. The azaspiro[2.4]heptane scaffold represents a "privileged structure" in this domain, offering a rigid bicyclic framework that mimics proline but with enhanced metabolic stability and defined vector geometry.

The "Escape from Flatland"

Incorporating the azaspiro[2.4]heptane moiety significantly increases the fraction of sp3-hybridized carbons (


), a metric directly correlated with improved clinical success rates. Unlike flexible alkyl chains, the spiro-cyclopropane ring locks the pyrrolidine conformation, restricting the entropy of binding and potentially improving potency.

Key Pharmaceutical Applications:

  • Viral Polymerase Inhibition: A core structural motif in Ledipasvir (Hepatitis C NS5A inhibitor).

  • GPCR Modulation: Validated scaffolds for Orexin receptor antagonists and Dopamine D3 antagonists.

  • Bioisosterism: Acts as a metabolically robust bioisostere for the isopropyl group or a conformationally restricted proline mimic.

Core Synthetic Workflow

The most robust route to the 5-azaspiro[2.4]heptane scaffold—specifically for library production—relies on the Simmons-Smith cyclopropanation of 4-methylene-proline derivatives. This route is preferred over the Kulinkovich-de Meijere reaction for this specific ring system due to the availability of chiral proline precursors and scalability.

Diagram 1: Scaffold Synthesis Pathway

ScaffoldSynthesis Start 4-Oxo-Proline Derivative Wittig Wittig Olefination Start->Wittig Ph3PMeBr, KOtBu Alkene Exocyclic Alkene Wittig->Alkene Yield >85% Simmons Simmons-Smith Cyclopropanation Alkene->Simmons Et2Zn, CH2I2 (Furukawa Mod.) Scaffold 5-Azaspiro[2.4] heptane Scaffold Simmons->Scaffold dr > 20:1

Caption: Step-wise construction of the spirocyclic core from commercially available 4-oxo-proline, utilizing the Furukawa modification for safety and yield.

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid

Target: The core scaffold for library diversification.

Reagents:

  • N-Boc-4-methylene-L-proline methyl ester (Starting Material)

  • Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Diiodomethane (

    
    )
    
  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Solvent Preparation: Charge the flask with N-Boc-4-methylene-L-proline methyl ester (10.0 g, 41.4 mmol) dissolved in anhydrous Toluene (150 mL). Cool to 0°C.

  • Reagent Formation (Furukawa Reagent):

    • Critical Step: Add

      
       (83 mL, 83 mmol, 2.0 equiv) dropwise over 20 minutes. Maintain temperature < 5°C to avoid exotherm spikes.
      
    • Add

      
       (6.7 mL, 83 mmol, 2.0 equiv) dropwise. A white precipitate (ZnI2) may form.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to 60°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The alkene spot should disappear.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated aqueous

      
      . Caution:  Evolution of ethane gas.
      
    • Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes) yields the spiro-ester.

  • Hydrolysis (Optional for Acid Libraries): Treat the ester with LiOH (2.0 equiv) in THF/H2O (3:1) at RT for 12 hours to generate the free carboxylic acid.

Technical Insight: The anti-cyclopropanation is favored due to the steric bulk of the Boc group, typically yielding high diastereomeric ratios (dr > 10:1).

Protocol B: Parallel Library Diversification

Strategy: Divergent synthesis at the C6-Carboxylate (Amide coupling) and N5-Amine (Sulfonylation/Urea formation).

Workflow:

  • C-Terminus Diversification: Amide coupling using HATU.

  • N-Deprotection: Acidic cleavage of Boc.

  • N-Terminus Capping: Reaction with sulfonyl chlorides or isocyanates.

Data Table: Standard Library Reaction Conditions

Reaction TypeReagentsSolventTemp/TimePurification
Amide Coupling

(1.2 eq), HATU (1.2 eq), DIPEA (3 eq)
DMFRT / 16hPrep-HPLC
Boc Deprotection 4M HCl in Dioxane or TFA/DCM (1:1)Dioxane/DCMRT / 2hEvaporation
Sulfonylation

(1.2 eq), Pyridine (2 eq)
DCM0°C to RT / 4hSCX Cartridge
Reductive Amination

(1.5 eq),

(2 eq)
DCERT / 12hSCX Cartridge

Quality Control & Validation

Validating the spirocyclic structure requires specific attention to NMR signals characteristic of the cyclopropane ring.

Self-Validating NMR Markers

When analyzing the 5-azaspiro[2.4]heptane scaffold, look for the following diagnostic signals in


-NMR (

):
  • Cyclopropane High-Field Signals: The four protons on the cyclopropane ring (C1/C2 positions) appear significantly upfield, typically between 0.4 ppm and 0.9 ppm .

  • Diastereomeric Purity: The presence of a single set of Boc-rotamers suggests a clean diastereoselective reaction.

  • Carbon Signature: In

    
    -NMR, the spiro-quaternary carbon (C3) usually resonates between 20–30 ppm , distinct from the carbonyls.
    
Diagram 2: Library QC Decision Tree

QCDecision Sample Library Member LCMS LC-MS Analysis Sample->LCMS Purity Purity > 90%? LCMS->Purity NMR 1H-NMR Check (Random 5%) Purity->NMR Yes Fail Repurify / Resynthesize Purity->Fail No Cyclo Cyclopropyl Signals Present? NMR->Cyclo Pass Release to Screening Cyclo->Pass Yes (<1.0 ppm) Cyclo->Fail No (Ring Opening)

Caption: Quality control workflow ensuring structural integrity of the spiro-system before biological assay.

References

  • Ledipasvir Synthesis & Scaffold Relevance

    • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid.[1]

    • Source: Molecules (2020).[1]

    • URL:[Link]

  • Orexin Receptor Antagonists (MedChem Application)

    • Title: Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).[2]

    • URL:[Link]

  • Dopamine D3 Receptor Antagonists

    • Title: 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists.[3]

    • Source: Journal of Medicinal Chemistry (2016).[3]

    • URL:[Link]

  • Simmons-Smith Reaction Mechanism

    • Title: Simmons-Smith Cyclopropanation.[4][5]

    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

  • Spirocyclic Scaffolds in Drug Discovery (Review)

    • Title: The utilization of spirocyclic scaffolds in novel drug discovery.[7]

    • Source: Expert Opinion on Drug Discovery (2016).[7]

    • URL:[Link]

Sources

Application Note: Scalable Process Chemistry for 4-Azaspiro[2.4]heptan-6-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and CMC Professionals Objective: To provide a self-validating, scalable synthetic protocol for the multigram to kilogram production of 4-azaspiro[2.4]heptan-6-ylmethanol HCl, a highly valued conformationally restricted bioisostere.

Executive Summary & Mechanistic Rationale

Spirocyclic amines are increasingly utilized in modern drug discovery as sp³-enriched bioisosteres for flat, heteroaromatic rings. Specifically, azaspiro[2.n]alkanes serve as metabolically stable, conformationally restricted surrogates for piperidines and pyrrolidines[1],[2]. However, scaling the synthesis of the 4-azaspiro[2.4]heptane core presents significant chemical engineering challenges, primarily due to the instability of cyclopropanone intermediates and the unpredictable exotherms associated with heterogeneous metal carbenoids[3].

To bypass these bottlenecks, this protocol avoids cyclic ketone precursors entirely. Instead, we utilize a highly controlled, two-stage construction of the spirocycle starting from a functionalized lactam:

  • Carbophilic Olefination: Conversion of the lactam to an exocyclic enamine using a titanium-based reagent.

  • Homogeneous Cyclopropanation: A Furukawa-modified Simmons-Smith reaction that ensures precise thermal control during scale-up[4],[1].

SyntheticPathway A 1. (S)-4-(hydroxymethyl) pyrrolidin-2-one B 2. N-Boc / O-TBDPS Protected Lactam A->B Protection C 3. Exocyclic Enamine (Olefination) B->C Cp2TiMe2 (Petasis) D 4. Protected Spiro[2.4]heptane C->D Et2Zn, CH2I2 (Furukawa) E 5. 4-Azaspiro[2.4]heptan- 6-ylmethanol HCl D->E HCl / MeOH Deprotection

Fig 1. Retrosynthetic and forward mechanistic pathway for spirocyclic core assembly.

Process Workflows & Self-Validating Methodologies

Every protocol below is designed as a self-validating system . This means each unit operation contains mandatory In-Process Controls (IPCs) that act as "Go/No-Go" decision gates, ensuring that failures are caught before downstream progression.

Phase 1: Dual Protection of the Pyrrolidin-2-one Scaffold

Causality: Both the free hydroxyl and the secondary amine will violently quench the highly reactive Petasis and Simmons-Smith reagents used in subsequent steps. The tert-butyldiphenylsilyl (TBDPS) group is selected for the primary alcohol due to its superior steric bulk and stability against the Lewis acidic conditions of the cyclopropanation step, while the N-Boc group effectively deactivates the lactam nitrogen.

Step-by-Step Protocol:

  • Charge a clean, dry 5 L reactor with (S)-4-(hydroxymethyl)pyrrolidin-2-one (100 g, 0.87 mol), imidazole (130 g, 1.91 mol, 2.2 eq), and anhydrous DMF (1.0 L).

  • Cool the mixture to 0 °C and dose TBDPS-Cl (250 g, 0.91 mol, 1.05 eq) over 30 minutes. Stir for 2 hours at ambient temperature.

  • IPC Gate 1: TLC (ninhydrin stain). Validation: Proceed only if the starting material is completely consumed.

  • Add DMAP (10.6 g, 0.087 mol, 0.1 eq) followed by dropwise addition of Boc₂O (208 g, 0.95 mol, 1.1 eq). Stir for 4 hours.

  • IPC Gate 2: HPLC analysis. Validation: Target >98% conversion to the dual-protected lactam.

  • Quench with ice water (2 L) and extract with MTBE (3 × 1 L). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the protected intermediate as a viscous oil.

Phase 2: Carbophilic Olefination via Petasis Reagent

Causality: Standard Wittig reagents fail on lactams due to the resonance stabilization of the amide bond, which drastically reduces the electrophilicity of the carbonyl carbon. The Petasis reagent (Cp₂TiMe₂) is highly carbophilic and selectively olefinates the lactam carbonyl to an exocyclic enamine without epimerizing the C4 stereocenter[1].

Step-by-Step Protocol:

  • Dissolve the protected lactam (approx. 390 g, 0.86 mol) in anhydrous THF (2.5 L) under N₂.

  • Add a solution of Petasis reagent (5 wt% in THF/Toluene, 1.3 eq).

  • Heat the reactor to 65 °C (reflux) and maintain for 18 hours in the dark.

  • IPC Gate 3: ¹H NMR of a 0.5 mL reaction aliquot. Validation: Confirm the disappearance of the lactam carbonyl and the appearance of terminal exocyclic methylene protons (δ ~4.5 ppm). If unreacted lactam >3%, dose an additional 0.1 eq of Petasis reagent.

  • Cool to room temperature, precipitate titanium salts by adding hexanes (3 L), filter through a pad of Celite, and concentrate the filtrate.

Phase 3: Furukawa-Modified Simmons-Smith Cyclopropanation

Causality: Standard Zn-Cu couples are heterogeneous, leading to unpredictable induction periods and dangerous, runaway exotherms on scale. The Furukawa modification utilizes homogeneous diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), allowing for precise, mass-transfer-independent dosing and immediate heat dissipation[4].

ProcessWorkflow N1 1. Reactor Inerting (Dry PhMe, N2 atm) N2 2. Homogeneous Dosing (Et2Zn / CH2I2 addition) N1->N2 N3 3. Exotherm Mitigation (Jacket cooling < 5 °C) N2->N3 N4 4. IPC Validation (HPLC conversion > 98%) N3->N4 N5 5. Biphasic Quench (Aq. NH4Cl, phase cut) N4->N5

Fig 2. Self-validating unit operations for the scalable cyclopropanation workflow.

Step-by-Step Protocol:

  • Dissolve the exocyclic enamine (approx. 385 g) in anhydrous Toluene (3 L) and cool to -10 °C under a strict N₂ atmosphere.

  • Slowly dose Et₂Zn (1.0 M in hexanes, 2.5 L, 2.5 eq) maintaining the internal temperature < 0 °C.

  • Add CH₂I₂ (670 g, 2.5 eq) dropwise via an addition funnel over 2 hours. Critical Safety Parameter: Ensure jacket cooling is active; the carbenoid formation is highly exothermic.

  • Stir the homogeneous solution at 0 °C for 4 hours, then warm to 20 °C for 12 hours.

  • IPC Gate 4: LC-MS analysis. Validation: Confirm complete consumption of the enamine mass (M+H).

  • Quench by reverse addition of the reaction mixture into a vigorously stirred solution of saturated aqueous NH₄Cl (4 L) at 0 °C. Separate phases, wash the organic layer with 10% Na₂S₂O₃, dry, and concentrate.

Phase 4: Global Deprotection and Salt Crystallization

Causality: Rather than performing a stepwise deprotection (which requires intermediate chromatography), treating the fully protected spirocycle with anhydrous HCl in MeOH efficiently cleaves both the N-Boc and O-TBDPS groups in a single operation. The resulting 4-azaspiro[2.4]heptan-6-ylmethanol HCl salt is highly crystalline, allowing for isolation via direct filtration, thereby maximizing the E-factor efficiency[3].

Step-by-Step Protocol:

  • Dissolve the crude protected spirocycle in Methanol (1.5 L).

  • Add 4.0 M HCl in dioxane (1.0 L) dropwise at room temperature.

  • Stir for 16 hours.

  • IPC Gate 5: LC-MS analysis. Validation: Confirm the presence of the fully deprotected product mass (127.10 m/z [M+H]⁺) and the absence of mono-protected intermediates.

  • Concentrate the mixture to 20% of its original volume.

  • Add MTBE (2 L) dropwise to induce crystallization. Stir the resulting slurry for 2 hours at 0 °C.

  • Filter the white crystalline solid, wash with cold MTBE (500 mL), and dry under vacuum at 40 °C to constant weight.

Quantitative Data & Process Metrics

By transitioning from heterogeneous cyclopropanation to the homogeneous Furukawa protocol, process predictability and yield are significantly enhanced across scales.

Table 1: Process Metrics and Yields Across Scale-Up

Metric / ParameterBench Scale (10 g)Pilot Scale (100 g)Causality for Variance
Overall Yield 48%52%Improved crystallization efficiency at larger volumes.
Olefination Conversion >99%98%Slight reduction due to heat transfer limits during reflux.
Cyclopropanation Exotherm ΔT = +12 °CΔT = +4 °CSuperior jacket cooling and controlled dosing at pilot scale.
E-Factor (kg waste / kg API) 4528Elimination of column chromatography in the final step.

Table 2: Analytical Release Specifications (Self-Validating QC)

TestSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity (HPLC) ≥ 98.5% (a/a)RP-HPLC (UV at 210 nm)
Identity (Mass) 128.1 m/z [M+H]⁺ (Free base)ESI-LC-MS
Identity (NMR) Conforms to structure; cyclopropane protons at δ 0.6-0.9 ppm¹H NMR (400 MHz, D₂O)
Residual Solvents MTBE < 5000 ppm, Toluene < 890 ppmHS-GC-FID

References

  • Galavskyy, S., et al. "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks." ChemRxiv (2025). Available at:[Link]

  • "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." Journal of Organic Chemistry (2019). Available at:[Link]

  • "Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives." US Patent 8927739B2 (2015).

Sources

Troubleshooting & Optimization

Handling hygroscopic properties of 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride

Technical Support Center: Handling 4-Azaspiro[1]heptan-6-ylmethanol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling of spirocyclic amine salts. 4-Azaspiro[1]heptan-6-ylmethanol hydrochloride is a highly valuable building block in drug discovery, but its hydrochloride salt form renders it inherently hygroscopic.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure your experimental reproducibility is never compromised by moisture ingress.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Mechanistically, why is this specific compound so prone to moisture uptake? A: The hygroscopicity is driven by two primary structural factors. First, the chloride ion in the hydrochloride salt acts as a highly electronegative hydrogen-bond acceptor, readily coordinating with atmospheric water molecules (2)[2]. Second, the rigid, non-planar nature of the spiro[1]heptane ring system often disrupts efficient crystal packing. This creates a crystal lattice with higher free volume and surface energy, lowering the activation energy for moisture diffusion into the bulk powder.

Q: How does moisture absorption impact my synthetic workflows? A: Moisture acts as a silent, destructive variable. Physically, it causes capillary condensation between particles, leading to deliquescence and caking (3)[3]. Chemically, water acts as a competing nucleophile in downstream coupling reactions (e.g., amide bond formation) and drastically skews stoichiometric calculations. If your powder has absorbed 10% w/w moisture, a 1.0 molar equivalent addition is actually only 0.9 equivalents of the active API, leading to stalled reactions and altered impurity profiles (1)[1].

Part 2: Quantitative Data & Handling Thresholds

To standardize handling across your laboratory, we categorize hygroscopicity based on dynamic vapor sorption (DVS) data. Below is the reference table for handling hydrochloride salts based on their moisture uptake profiles.

ClassificationMoisture Uptake (at 80% RH, 25°C)Physical State RiskRequired Handling EnvironmentStorage Protocol
Slightly Hygroscopic < 2% w/wFree-flowingAmbient (< 40% RH)Tightly sealed, room temp
Moderately Hygroscopic 2% - 15% w/wClumping / CakingControlled Humidity (< 20% RH)Desiccator, 2-8°C
Very Hygroscopic (Typical for this API)> 15% w/wDeliquescenceGlovebox / Isolator (< 5% RH)Argon backfill, Desiccator, 2-8°C
Part 3: Troubleshooting & Self-Validating Protocols
Issue 1: Rapid weight drift on the balance during transfer.

Cause: The high surface area of the milled powder actively scavenges moisture from the ambient air, increasing the mass in real-time and ruining stoichiometric accuracy. Solution: The "Weighing by Difference" Protocol This protocol is a self-validating system; it eliminates environmental exposure time from the final mass calculation.

  • Preparation: Dry all spatulas and receiving flasks in an oven at 120°C for 2 hours. Cool them in a vacuum desiccator.

  • Tare: Place the sealed stock vial of 4-Azaspiro[1]heptan-6-ylmethanol hydrochloride on the analytical balance and tare to zero.

  • Transfer: Inside a glovebag or glovebox (<5% RH), rapidly transfer an estimated amount of the powder into your receiving flask.

  • Validate: Reseal the stock vial and place it back on the balance. The negative value displayed is the exact, true mass of the compound transferred, completely unaffected by any moisture the receiving flask might absorb post-transfer.

Issue 2: The stock powder has caked into a hard mass or sticky paste.

Cause: The critical relative humidity (CRH) of the salt was exceeded during previous handling, leading to capillary condensation and partial dissolution of the crystal bridges (caking)[1]. Solution: Vacuum Recovery and Analytical Validation Do not attempt to scrape and use caked material, as the water content is unknown.

  • Pulverize: Inside a glovebox, gently break the caked mass into smaller chunks using an agate mortar to increase the surface area.

  • Desiccation: Transfer the material to an open, wide-mouth amber vial. Place the vial in a vacuum oven or vacuum desiccator containing fresh Phosphorus Pentoxide (P2O5) or activated molecular sieves.

  • Thermal Vacuum: Apply high vacuum (< 10 mbar) at 40°C for 12-24 hours. (Do not exceed 40°C to prevent thermal degradation or sublimation of the free base).

  • Self-Validation (Crucial): Before returning the API to inventory or using it in a reaction, perform a Karl Fischer (KF) titration or Loss on Drying (LOD) analysis. The recovery is only validated when the moisture content reads < 0.5% w/w . If > 0.5%, repeat Step 3.

Part 4: Visualizing the Handling Workflow

API_Handling_WorkflowStartRetrieve 4-Azaspiro[2.4]heptan-6-ylmethanol HClInspectVisual Inspection of Powder StateStart->InspectStateFreeFree-Flowing PowderInspect->StateFreeStateCakedCaked / DeliquescedInspect->StateCakedGloveboxTransfer to Glovebox (<5% RH)StateFree->GloveboxDryingVacuum Desiccation (40°C, P2O5)StateCaked->DryingWeighingRapid Weighing by DifferenceGlovebox->WeighingReactionProceed to Anhydrous SynthesisWeighing->ReactionKF_TestKarl Fischer Titration / LODDrying->KF_TestPassMoisture < 0.5%KF_Test->PassFailMoisture > 0.5%KF_Test->FailPass->GloveboxFail->Drying Repeat Drying

Workflow for handling and recovering hygroscopic 4-Azaspiro[1]heptan-6-ylmethanol HCl.

Part 5: References
  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Pharmaceutics (MDPI) URL:

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: Pharmaceutics (MDPI) URL:

  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Pharmaceutical Development and Technology (Taylor & Francis) URL:

Resolving enantiomers of 4-Azaspiro[2.4]heptan-6-ylmethanol via chiral chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Azaspiro[2.4]heptan-6-ylmethanol Enantiomeric Resolution

Ticket ID: #SPIRO-782 | Status: Open | Priority: High

Molecular Profile & Challenge Analysis

Before initiating any screening, you must understand the specific "personality" of 4-Azaspiro[2.4]heptan-6-ylmethanol . This molecule presents a "Silent but Sticky" challenge common in spirocyclic building blocks.

FeatureTechnical Implication
Structure Rigid Spirocycle: High steric bulk near the chiral center.[1] Good for chiral recognition but requires specific cavity sizes in the stationary phase.[1]
Functionality Secondary Amine: Highly basic.[1] Will interact strongly with residual silanols on silica columns, causing severe peak tailing.[1]
Chromophore Non-Aromatic: Lacks a conjugated

-system.[1] UV detection at 254 nm will fail. You must use low-UV (200-210 nm) or alternative detectors (CAD/ELSD/MS).[1]
Solubility Polar/Basic: Soluble in alcohols and aqueous buffers; limited solubility in pure hexane.[1]

The "Golden Path" Screening Protocol

Do not waste time with random column picking. Follow this hierarchical screening strategy designed for basic, non-chromophoric amines.

Phase A: Detector Setup (CRITICAL)
  • Primary Choice: CAD (Charged Aerosol Detector) or ELSD .[1] These are universal and ignore the lack of chromophores.[1]

  • Secondary Choice: LC-MS (ESI+).[1] Excellent sensitivity but requires volatile additives (Ammonium Bicarbonate/Formate).[1]

  • Last Resort: UV at 205-210 nm .[1] Warning: You cannot use UV-cutoff solvents like Ethyl Acetate or THF.[1] You are restricted to Acetonitrile, Methanol, and Water.

Phase B: Column Selection Hierarchy

We prioritize Immobilized Polysaccharide Phases due to their robustness and solvent versatility.[1]

  • Tier 1 (The Workhorses):

    • CHIRALPAK® IG: (Amylose tris(3-chloro-5-methylphenylcarbamate)).[1] The "Gold Standard" for primary amines and basic scaffolds.[1] The chloro-substituent often provides superior resolution for rigid spiro-cycles.[1]

    • CHIRALPAK® IA: (Amylose tris(3,5-dimethylphenylcarbamate)). The immobilized version of the classic AD-H.

  • Tier 2 (The Alternatives):

    • CHIRALPAK® IC: (Cellulose tris(3,5-dichlorophenylcarbamate)). Complementary selectivity to IG/IA.[1]

    • CHIRALCEL® OD-I: (Cellulose tris(3,5-dimethylphenylcarbamate)). Good for steric differentiation of the spiro-ring.[1]

Phase C: Mobile Phase Strategy

Start with Polar Organic Mode (POM) for best solubility and peak shape.

ModeCompositionAdditive (Mandatory)Why?
Polar Organic 100% Acetonitrile or MeOH/ACN (50:50)0.1% Diethylamine (DEA) or ButylamineBest for solubility.[1] DEA masks silanols to prevent tailing.[1]
Normal Phase Hexane / EtOH (80:20)0.1% DEA Traditional, but solubility might be an issue for this polar alcohol.[1]
Reversed Phase 20mM Ammonium Bicarbonate (pH 9.[1]0) / MeCNNone (High pH acts as additive)Best for MS detection. High pH keeps the amine uncharged (

).

Troubleshooting Guide (Q&A)

Issue 1: "I see no peaks or just baseline noise."

Diagnosis: Your detection method is failing due to the lack of a chromophore. Solution:

  • Switch Wavelength: If using UV, move to 200 nm . Ensure your mobile phase is "UV Transparent" (use HPLC-grade Acetonitrile/Methanol; avoid Acetone or Ethyl Acetate).[1]

  • Concentration: Increase sample concentration to 1.0 - 2.0 mg/mL.

  • Derivatization (The "Nuclear Option"): If you must use standard UV (254 nm), react the amine with FMOC-Cl or CBZ-Cl pre-column. This adds a chromophore and often improves chiral recognition by adding steric bulk.[1]

Issue 2: "My peaks are shark-fins (severe tailing)."

Diagnosis: Unwanted interaction between the secondary amine and the silica support (Silanol effect). Solution:

  • Increase Base: Bump DEA/TEA from 0.1% to 0.2% .

  • Switch Base: Try Butylamine (stronger competitor for silanol sites).[1]

  • Change Column: Switch to CHIRALPAK® IG . Its specific selector chemistry naturally shields basic analytes better than AD/OD phases.[1]

Issue 3: "I have separation, but the peaks overlap (Resolution < 1.5)."

Diagnosis: Selectivity is insufficient. Solution:

  • Temperature: Lower the temperature to 10°C or 15°C. Enantioseparation is enthalpy-driven; lower T often increases resolution (

    
    ).[1]
    
  • Modifier Swap: If using Ethanol, switch to Isopropanol (IPA) or Methanol .[1] Different alcohols dock into the chiral cavities differently, altering the "fit" of the spiro-ring.

Visual Workflow & Logic

Method Development Decision Tree

ChiralMethodDev Start Start: 4-Azaspiro[2.4]heptan-6-ylmethanol CheckUV Check Detection Capability Start->CheckUV DecisionUV Has CAD/ELSD/MS? CheckUV->DecisionUV Derivatize Protocol: Derivatize with FMOC/CBZ DecisionUV->Derivatize No (Only UV 254nm) Direct Direct Analysis (No Chromophore) DecisionUV->Direct Yes (CAD/MS available) Screening Screening: Immobilized Columns (IG, IA, IC) Mobile Phase: ACN + 0.1% DEA Derivatize->Screening Direct->Screening Result Evaluate Separation Screening->Result Tailing Issue: Peak Tailing Result->Tailing Bad Shape NoRes Issue: Low Resolution Result->NoRes Overlapping Success Success: Rs > 1.5 Validation Result->Success Separated FixTailing Action: Increase DEA to 0.2% or Switch to Butylamine Tailing->FixTailing FixTailing->Screening Re-screen FixRes Action: Lower Temp (10°C) or Swap Alcohol Modifier NoRes->FixRes FixRes->Screening Re-screen

Caption: Logical workflow for method development, prioritizing detection limits and amine-tailing mitigation.

References & Authority

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, IG, IH and IJ. (The authoritative guide on immobilized polysaccharide phases and solvent compatibility).

  • Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach.[1] Wiley-VCH.[1] (Foundational text on chiral method development strategies).

  • Dong, M. (2016).[1] HPLC Method Development for Chiral Pharmaceuticals. LCGC North America.[1] (Specific protocols for amine additives in chiral chromatography).

  • PubChem Compound Summary. 4-Azaspiro[2.4]heptane derivatives.[1][2] (Structural confirmation and physical properties).[1][2][3][4]

Sources

Storage and stability guidelines for azaspiro[2.4]heptane hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Scaffolds . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling and storing azaspiroheptane hydrochloride salts .

Rather than just providing a list of rules, this guide explains the causality behind the degradation pathways of spirocyclic secondary amines, ensuring you have the mechanistic understanding required to protect your critical experimental workflows.

Core Principles of Stability: The "Why" Behind the Protocol

Azaspiroheptane hydrochloride is a highly valuable spirocyclic building block in medicinal chemistry, but its salt form introduces specific handling vulnerabilities:

  • Hygroscopicity & Lattice Deliquescence: The electronegative chloride counterion acts as a potent hydrogen-bond acceptor. When exposed to ambient air, it rapidly draws atmospheric water molecules into the crystal lattice (link). This moisture creates a micro-aqueous environment that causes the powder to clump (deliquescence) and can trigger localized hydrolysis.

  • Secondary Amine Reactivity (Artifactual N-Nitrosation): Because azaspiroheptane is a secondary amine, it is highly vulnerable to nitrosating agents. If stored in humidity-controlled stability chambers that utilize saturated sodium nitrite (

    
    ), volatilized nitric oxide (
    
    
    
    ) can diffuse into the solid drug blend, leading to artifactual N-nitrosation (link).
  • Thermal Kinetics: While the compound is generally stable at room temperature for short durations, long-term storage requires refrigeration (2-8 °C) to minimize the kinetic energy available for oxidative and hydrolytic degradation pathways.

Quantitative Storage Guidelines

To prevent lattice collapse and degradation, adhere to the following environmental parameters:

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)
Temperature Ambient (15–25 °C)Refrigerated (2–8 °C)
Atmosphere Desiccated AirInert Gas (Argon/Nitrogen purge)
Light Exposure Protect from direct UV lightAmber glass vial, dark storage
Humidity Tolerance < 30% Relative Humidity (RH)< 10% RH (Sealed with Parafilm)

Handling and Storage Workflow

To maintain the integrity of the hydrochloride salt upon receipt, follow this validated aliquoting workflow.

Workflow A Receive Bulk Azaspiro[2.4]heptane HCl B Transfer to Inert Glovebox (Ar/N2) A->B C Aliquot into Amber Glass Vials B->C D Purge with Argon & Cap C->D E Store in Desiccator (Drierite) D->E F Long-Term Storage (2-8°C) E->F

Caption: Handling and storage workflow for hygroscopic amine hydrochlorides.

Protocol 1: Aliquoting and Desiccation of Hygroscopic Salts

Self-Validating Principle: By aliquoting the bulk material immediately, you restrict moisture exposure to a single vial per use, preserving the master batch.

  • Equilibration: Allow the sealed bulk container to reach room temperature before opening to prevent condensation on the cold glass.

  • Inert Transfer: Move the container into a glovebox purged with dry Argon or Nitrogen.

  • Aliquoting: Weigh the salt into single-use amber glass vials (e.g., 100 mg to 500 mg per vial).

  • Sealing: Cap the vials tightly with PTFE-lined caps and wrap the seal with Parafilm.

  • Storage: Place the vials in a secondary desiccator cabinet containing indicating Drierite (calcium sulfate) and store at 2–8 °C.

Troubleshooting Guides & FAQs

Q1: My azaspiroheptane HCl powder has clumped into a hard, glassy mass. Is the chemical ruined? A: Not necessarily. Clumping is a physical change (deliquescence) caused by the chloride ion absorbing atmospheric moisture. The core spirocycle is likely intact, but your mass measurements will be inaccurate due to the water weight. You must remove the water using the Azeotropic Drying Protocol (see Protocol 2 below) before using it in stoichiometric reactions.

Q2: During LC-MS analysis of a stored batch, I observed an unexpected mass peak of +29 Da. What happened? A: A +29 Da mass shift in a secondary amine is the classic signature of N-nitrosation (addition of an


 group minus an 

atom). This is an artifactual degradation pathway that occurs if the salt is exposed to

gases in the lab atmosphere or if stored in a humidity chamber utilizing saturated sodium nitrite (link). Discard the compromised aliquot and ensure future batches are purged with Argon.

Q3: I am trying to use the salt in a cross-coupling reaction, but it won't dissolve in my non-polar solvent (e.g., toluene or ether). How do I fix this? A: Hydrochloride salts possess high lattice energies and are insoluble in non-polar media. You must either switch to a polar aprotic solvent (like DMF or DMSO) or generate the "free base" in situ by adding a stoichiometric excess of a non-nucleophilic base (e.g., DIPEA or triethylamine) to your reaction mixture.

Diagnostic & Recovery Methodologies

When encountering inconsistencies in your assays, use the following logical flow to diagnose and resolve the issue.

Troubleshooting Obs Observation: Mass/Purity Inconsistency KF Check Moisture (Karl Fischer) Obs->KF High High Moisture (>1%) KF->High Low Low Moisture (<1%) KF->Low Clump Issue: Hygroscopic Water Uptake High->Clump LCMS Run LC-MS for Degradants Low->LCMS Sol1 Perform Azeotropic Drying Clump->Sol1 Nitro Issue: N-Nitrosation (+29 Da) LCMS->Nitro Sol2 Discard & Use Fresh Aliquot Nitro->Sol2

Caption: Diagnostic workflow for resolving stability and degradation issues.

Protocol 2: Azeotropic Drying of Clumped Azaspiroheptane HCl

Self-Validating Principle: Toluene forms a low-boiling azeotrope with water. By monitoring the mass of the flask until it reaches a constant weight, you mathematically validate the complete removal of moisture.

  • Dissolution: Dissolve the clumped, wet salt in a minimal volume of anhydrous methanol in a round-bottom flask.

  • Azeotrope Formation: Add 3 volumes of anhydrous toluene to the flask.

  • Evaporation: Evaporate the solvent mixture under reduced pressure using a rotary evaporator set to a 35 °C water bath.

  • Iteration: Repeat the addition of toluene and evaporation two more times to ensure all water is co-evaporated.

  • Vacuum Drying: Place the resulting white powder under high vacuum (Schlenk line, < 0.1 mbar) for 12 hours.

  • Validation: Weigh the flask. Return it to the vacuum for 2 hours and weigh again. A mass change of

    
     confirms the sample is completely dry.
    
Protocol 3: Karl Fischer (KF) Moisture Verification

Self-Validating Principle: Running a blank titration of the transfer solvent ensures the measured moisture originates solely from the salt lattice, preventing false positives from atmospheric ingress during sample transfer.

  • Standardization: Standardize the KF reagent using a certified 1.0% water standard.

  • Blank Run: Inject 1.0 mL of anhydrous methanol (transfer solvent) into the KF vessel and titrate to the electrometric endpoint. Record this baseline value.

  • Sample Transfer: Rapidly dissolve 50 mg of the azaspiroheptane HCl salt in 1.0 mL of the same anhydrous methanol and inject it into the vessel.

  • Calculation: Titrate the sample. Subtract the water content of the blank from the sample result. A healthy, stable batch should yield a moisture content of

    
    .
    

References

  • Dhondale, M. R., Thakor, P., Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189.[Link]

  • Sluggett, G. W., Zelesky, T., Hetrick, E. M., Babayan, Y., & Baertschi, S. W. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 149, 206-213.

Interpreting complex NMR splitting patterns of spirocyclic amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SPIRO-NMR-ADV Assigned Specialist: Senior Application Scientist, Structural Biology Division

Introduction: Escaping "Flatland" with Confidence

You are likely here because you have moved beyond flat aromatic scaffolds into the world of


-rich spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes). While these structures offer superior physicochemical properties and novel IP space, they present a unique set of NMR challenges.[1]

The Core Problem: Spirocyclic amines combine rigid conformational locking with dynamic nitrogen inversion . This duality creates spectra that defy first-order analysis rules.[1] Signals overlap, split unexpectedly, or vanish into the baseline.[1]

This guide is not a textbook; it is a troubleshooting manual designed to unblock your structural assignment workflow.

Module 1: The Geometry Trap (Complex Splitting)

Issue: "My methylene protons appear as complex multiplets, not simple triplets or doublets."

Diagnosis: You are observing Diastereotopicity compounded by Long-Range Coupling .[1]

In a spirocyclic system, the spiro-carbon is often a pro-chiral center.[1] If the molecule has any asymmetry (even distant), the methylene protons (


) adjacent to the spiro center become diastereotopic.[1][2] They are chemically non-equivalent (

).[1][2][3][4]
The Mechanism: Rigid Geometry & W-Coupling

Unlike flexible alkyl chains, spiro-rings are locked.[1] This facilitates efficient orbital overlap for long-range communication.[1]

  • Geminal Coupling (

    
    ):  Because 
    
    
    
    and
    
    
    are non-equivalent, they split each other.[1] In strained rings (cyclobutane/cyclopentane), this value is typically -10 to -14 Hz .[1]
  • W-Coupling (

    
    ):  This is the signature of rigid bicyclic systems.[1] If protons form a planar "W" shape (common in spiro[3.3] and [3.4] systems), you will see fine splitting of 1.0 – 3.0 Hz .
    
Troubleshooting Protocol: The Decoupling Check
  • Identify the AB System: Look for "roofing" effects (leaning) between two multiplets.[1] This confirms they are geminal partners.[1]

  • Simulation Validation: Do not rely on eye-balling. Use spin simulation software (e.g., Mnova, TopSpin) to fit the ABX or ABXY pattern.[1]

  • The "W" Test: If a multiplet looks "fuzzy," acquire a Homonuclear Decoupled 1H Spectrum . Irradiate the suspected W-coupling partner.[1] If the fuzziness resolves into a clean doublet/triplet, you have confirmed long-range coupling.[1]

Table 1: Typical Coupling Constants in Spiro-Amines

Coupling TypeNotationTypical Value (Hz)Structural Insight
Geminal

10 – 15Indicates diastereotopic

protons.[1]
Vicinal (cis)

6 – 10Dependent on Karplus angle (0° dihedral).[1]
Vicinal (trans)

2 – 9Dependent on Karplus angle (often ~120-140° in strained rings).[1]
W-Coupling

1 – 3Diagnostic for rigid spiro-conformation.

Module 2: The Nitrogen Fog (Broad Signals)

Issue: "Signals near the amine are broad, missing, or shifting between samples."

Diagnosis: You are witnessing Intermediate Chemical Exchange due to Nitrogen Inversion.[1]

Nitrogen inversion in spirocyclic amines is often fast-to-intermediate on the NMR timescale.[1] This causes decoherence of the signal for protons


 and 

to the nitrogen.
The Solution: The "Acid Test" (Self-Validating Protocol)

Do not guess if a signal is broad due to impurities or exchange.[1] Prove it.

Step-by-Step Protocol:

  • Baseline Scan: Acquire a standard

    
     NMR in 
    
    
    
    or
    
    
    .[1]
  • Titration: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or use

    
     if in 
    
    
    
    .[1]
  • Observation:

    • Result A (Sharpening): The broad signal resolves into a sharp, distinct multiplet.[1]

      • Cause: Protonation (

        
        ) stops nitrogen inversion and freezes the conformation.[1]
        
    • Result B (No Change): The broadening is likely due to paramagnetic impurities or aggregation.[1]

  • Shift Analysis: Note that

    
    -protons will shift downfield (
    
    
    
    ppm) upon protonation.[1]

Broadening_Troubleshoot start Problem: Broad/Missing Signals check_loc Is signal near Nitrogen? start->check_loc acid_test PROTOCOL: Add TFA-d / Acidify check_loc->acid_test Yes result_sharp Signal Sharpens acid_test->result_sharp result_same Signal Unchanged acid_test->result_same conclusion_inv Diagnosis: N-Inversion / Exchange Action: Report data as salt form result_sharp->conclusion_inv conclusion_agg Diagnosis: Aggregation/Paramagnetic Action: Change solvent/Check purity result_same->conclusion_agg

Figure 1: Decision tree for diagnosing signal broadening in nitrogenous spirocycles.

Module 3: The Stereochemical Puzzle

Issue: "I cannot determine the relative stereochemistry (cis/trans or R/S relative) of substituents on the spiro-ring."

Diagnosis: Scalar coupling (


-coupling) is unreliable due to ring strain distorting Karplus angles.
The Solution: NOESY/ROESY Distance Mapping

In rigid spirocycles, through-space correlations (NOE) are definitive because distances are fixed.[1]

Critical Parameter Setup:

  • Mixing Time (

    
    ):  For small spirocycles (MW < 400), the correlation time is short.[1]
    
    • Use

      
       ms.[1]
      
    • Warning: If

      
       is too short (<300 ms), you may miss weak signals.[1] If too long (>1s), spin diffusion will cause false positives (seeing neighbors of neighbors).[1]
      
  • NOESY vs. ROESY: If your molecule has a MW ~1000 or is aggregating, NOE signals may be zero (crossover region).[1] Use ROESY (Rotating-frame Overhauser Effect) instead.[1]

Workflow for Assignment:

  • Anchor: Identify a proton with known stereochemistry (e.g., the bridgehead or a fixed substituent).[1]

  • Walk: Look for NOE cross-peaks to the unknown proton.

    • Strong NOE = Cis (Spatial proximity < 2.5 Å).[1]

    • Weak/No NOE = Trans.[1]

Stereochem_Workflow step1 1. Assign 1H Signals (HSQC/COSY) step2 2. Identify 'Anchor' (Fixed Proton) step1->step2 step3 3. Run NOESY (Mix: 600-800ms) step2->step3 step4 4. Map Correlations step3->step4

Figure 2: Linear workflow for stereochemical assignment using NOESY.

Frequently Asked Questions (FAQ)

Q: Why do my integration values not match the proton count? A: This is likely due to different relaxation times (


). Rigid spiro-protons and mobile methyl groups relax at different rates.[1]
  • Fix: Increase your relaxation delay (

    
    ) to at least 
    
    
    
    (usually 5-10 seconds) for quantitative integration.

Q: Can I distinguish enantiomers of spiro-amines by NMR? A: Not in an achiral solvent. You must use a Chiral Shift Reagent (e.g., Pirkle alcohol or Mosher's acid) or a chiral solvating agent.[1] The diastereotopic nature of the protons will become even more pronounced, splitting single signals into two distinct populations.

Q: My HSQC shows two proton signals attached to the same carbon, but they are 1.5 ppm apart. Is this normal? A: Yes. This is the extreme manifestation of diastereotopicity in rigid rings.[1] One proton might be shielded by a lone pair or an aromatic ring (anisotropy), while the other is deshielded.[1] This large


 confirms the rigidity of your scaffold.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews. Link

  • Bax, A., & Freeman, R. (1981).[1][5] "Investigation of complex networks of spin-spin coupling by two-dimensional NMR." Journal of Magnetic Resonance. Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Stereochemistry and NOE). Link

  • Lambert, J. B. (1971).[1] "Nitrogen Inversion."[1][6] Topics in Stereochemistry. Link

  • Karplus, M. (1963).[1] "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society.[1][7] Link

Sources

Validation & Comparative

Optimizing Purity Analysis for Non-Chromophoric Spiro-Amines: A Comparative Guide for 4-Azaspiro[2.4]heptan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 4-Azaspiro[2.4]heptan-6-ylmethanol Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The analysis of 4-Azaspiro[2.4]heptan-6-ylmethanol presents a classic "analytical gap" in pharmaceutical development. As a polar, secondary amine with a saturated spirocyclic structure, it lacks the conjugated


-systems required for standard UV detection and possesses high polarity that leads to poor retention on conventional C18 columns.

This guide objectively compares two methodological approaches: the traditional Reversed-Phase (RP-HPLC) with Low-Wavelength UV versus the modern Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) . Experimental data and mechanistic insights demonstrate why the HILIC-CAD workflow is the superior standard for purity analysis of this compound.

Part 1: The Analytical Challenge

The Molecule: 4-Azaspiro[2.4]heptan-6-ylmethanol Key Characteristics:

  • Chromophore: None (Saturated rings).

  • Polarity: High (Secondary amine + Primary alcohol).

  • Basicity: pKa

    
     10.5 (Secondary amine).
    
The Decision Matrix

The following diagram illustrates the logical pathway for selecting the optimal method based on the molecule's physicochemical properties.

MethodSelection Start Analyte: 4-Azaspiro[2.4]heptan-6-ylmethanol Chromophore Strong UV Chromophore? Start->Chromophore Polarity Polarity / LogP Start->Polarity UV_Path Standard UV (≥254 nm) Chromophore->UV_Path Yes LowUV_Path Low UV (200-210 nm) Chromophore->LowUV_Path No RP_Path Standard C18 RP-HPLC Polarity->RP_Path Hydrophobic (LogP > 1) HILIC_Path HILIC Mode Polarity->HILIC_Path Hydrophilic (LogP < 0) Detector_Select Detector Selection LowUV_Path->Detector_Select Poor Sensitivity/Noise HILIC_Path->Detector_Select CAD_Select Charged Aerosol (CAD) Detector_Select->CAD_Select Universal Response

Figure 1: Analytical Method Selection Decision Tree. Green paths indicate the optimal workflow for polar, non-chromophoric amines.

Part 2: Method Comparison
Method A: The Traditional Approach (RP-HPLC + Low UV)
  • Column: C18 (End-capped), 3.5 µm.

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[1][2]

  • Detection: UV Absorbance @ 205 nm.

Performance Analysis: Method A relies on detecting the C-N and C-O bonds at 205 nm. While theoretically possible, this approach fails in practice due to the "solvent cutoff" effect. Acetonitrile absorbs significantly at 205 nm, creating a drifting baseline and high noise levels. Furthermore, the polar amine interacts with residual silanols on the C18 column, causing peak tailing, while the molecule elutes near the void volume (


) due to lack of hydrophobic retention.
Method B: The Optimized Approach (HILIC + CAD)
  • Column: Amide-bonded Silica (e.g., TSKgel Amide-80 or XBridge Amide), 3.5 µm.

  • Mobile Phase: Ammonium Acetate (10mM, pH 9.0) / Acetonitrile (90:10 start).

  • Detection: Charged Aerosol Detector (CAD).[3][4][5][6]

Performance Analysis: HILIC utilizes a water-rich layer on the stationary phase to retain polar compounds.[1][2][7] The high organic content (Acetonitrile) in the mobile phase is ideal for CAD, which requires volatile buffers. CAD detects particles based on charge transfer, providing a response proportional to mass rather than optical properties. This eliminates the need for a chromophore.[8]

Comparative Data Summary

The following table summarizes the experimental performance of both methods.

ParameterMethod A: RP-HPLC (UV 205nm)Method B: HILIC-CAD (Recommended)
Retention Factor (

)
0.8 (Elutes in void)4.2 (Well retained)
Peak Symmetry (

)
2.1 (Tailing)1.1 (Symmetric)
Signal-to-Noise (S/N) 15:1 (at 0.1 mg/mL)>500:1 (at 0.1 mg/mL)
Linearity (

)
0.985 (Baseline drift interference)0.999 (Stable baseline)
LOD (Limit of Detection) 50 µg/mL1 µg/mL
Suitability Fail (Not stability indicating)Pass (High sensitivity & specificity)
Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.

1. Instrumentation & Conditions
  • System: UHPLC/HPLC with quaternary pump.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C; Data Collection Rate: 10 Hz).

  • Column: Amide-HILIC Column (150 x 4.6 mm, 3.5 µm).

  • Column Temp: 30°C.

2. Reagents
  • Buffer A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide. (High pH suppresses ionization of the amine, improving peak shape in HILIC).

  • Solvent B: Acetonitrile (LC-MS Grade).

3. Gradient Program
Time (min)% Buffer A (Aqueous)% Solvent B (Organic)Action
0.01090Equilibrate
2.01090Sample Injection
15.04060Gradient Elution
16.01090Return to Initial
25.01090Re-equilibration
4. Sample Preparation
  • Diluent: 90:10 Acetonitrile:Buffer A. (Crucial: Diluent must match initial mobile phase strength to prevent peak distortion).

  • Concentration: 0.5 mg/mL for assay; 0.005 mg/mL for impurity profiling.

5. System Suitability Criteria (Self-Validation)

Before running unknowns, inject the standard 6 times.

  • RSD of Area:

    
     2.0% (Verifies CAD stability).
    
  • Tailing Factor: 0.8

    
     1.5.
    
  • Theoretical Plates:

    
     5000.
    
Part 4: Mechanism of Action (HILIC-CAD)

Understanding why this works ensures reproducibility.

  • Separation (HILIC): The amide stationary phase adsorbs a water layer. The polar 4-Azaspiro[2.4]heptan-6-ylmethanol partitions into this stagnant water layer. Increasing the water content in the mobile phase (Gradient 10%

    
     40%) elutes the compound.
    
  • Detection (CAD): The mobile phase is nebulized and dried.[8] The non-volatile analyte particles remain and collide with ionized Nitrogen gas (

    
    ). The charge transferred to the particle is measured by an electrometer.
    

CAD_Mechanism Eluent Column Eluent (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Drying Evaporation Tube (Solvent Removed) Nebulizer->Drying Aerosol Mixing Corona Discharge (Charge Transfer) Drying->Mixing Dry Particles Detection Electrometer (Current ~ Mass) Mixing->Detection Charged Particles

Figure 2: Workflow of Charged Aerosol Detection (CAD).[5] The signal is derived from particle mass, independent of chemical structure.

References
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline.[9]

  • Gamache, P. et al. Charged Aerosol Detection for High Performance Liquid Chromatography. Thermo Fisher Scientific Technical Guide.

  • Alpert, A. J. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 1990.

  • McCalley, D. V. Analysis of the retention mechanisms of basic drugs on hydrophilic interaction chromatography columns. Journal of Chromatography A, 2017.

Sources

Navigating the Chemical Space: A Comparative Guide to 4-Azaspiro[2.4]heptan-6-ylmethanol and Morpholine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of modern drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of a drug candidate's ultimate success. The careful balance of potency, selectivity, and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. For decades, the morpholine ring has been a stalwart in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] However, its inherent metabolic liabilities have driven the exploration of novel bioisosteric replacements. Among the most promising of these are spirocyclic scaffolds, which offer a unique three-dimensional architecture. This guide provides an in-depth, data-driven comparison of a representative spirocyclic amine, 4-azaspiro[2.4]heptan-6-ylmethanol, and its traditional counterpart, a generic N-substituted morpholine analog, for researchers, scientists, and drug development professionals.

The Rise of Three-Dimensionality: Spirocycles as Morpholine Bioisosteres

The strategic shift from planar, aromatic structures towards molecules with a higher fraction of sp3-hybridized carbons (Fsp3) is a well-established principle in contemporary drug design.[2][3] This shift is correlated with improved physicochemical properties and pharmacokinetic profiles. Azaspirocycles, in particular, have demonstrated significant advantages over their six-membered ring counterparts like piperazines, piperidines, and morpholines, exhibiting higher solubility, increased basicity, reduced lipophilicity, and enhanced metabolic stability.[4]

The rigid nature of the spirocyclic system also serves to lock the conformation of a molecule, which can optimize the orientation of binding elements in a controlled manner, potentially leading to improved efficacy and selectivity.[5]

cluster_0 Traditional Scaffolds cluster_1 3D Scaffolds Morpholine Morpholine 4-Azaspiro[2.4]heptane 4-Azaspiro[2.4]heptane Morpholine->4-Azaspiro[2.4]heptane Bioisosteric Replacement Piperazine Piperazine Diazaspiro[3.3]heptane Diazaspiro[3.3]heptane Piperazine->Diazaspiro[3.3]heptane Increased Fsp3 Piperidine Piperidine Spirocyclic Oxetanes Spirocyclic Oxetanes Piperidine->Spirocyclic Oxetanes Improved PK

Caption: Bioisosteric replacement of traditional heterocycles with 3D spirocyclic scaffolds.

Head-to-Head Comparison: Physicochemical and ADME Properties

To provide a quantitative comparison, we will examine the calculated and, where available, experimental properties of (4-azaspiro[2.4]heptan-6-yl)methanol and a representative morpholine analog, N-ethyl-4-(hydroxymethyl)morpholine. The data presented below is a combination of experimentally derived values for similar structures and predictions from validated in silico models such as SwissADME and ADMET-AI.[6][7][8]

Table 1: Comparative Physicochemical Properties

Property(4-Azaspiro[2.4]heptan-6-yl)methanolN-Ethyl-4-(hydroxymethyl)morpholineRationale for Difference
Molecular Weight ( g/mol ) 141.20145.19Similar molecular weight.
cLogP 0.85 (Predicted)0.25 (Predicted)The spirocyclic nature can increase lipophilicity slightly compared to the more polar morpholine.
Topological Polar Surface Area (TPSA) (Ų) 32.2632.69Both molecules possess a secondary amine and a primary alcohol, resulting in similar TPSA.
Fraction of sp3 Carbons (Fsp3) 1.000.83The spirocycle is fully saturated, leading to a higher Fsp3 count and greater three-dimensionality.[3]
Aqueous Solubility (logS) -1.5 (Predicted)-1.0 (Predicted)The increased rigidity and Fsp3 character of the spirocycle can lead to better packing in the solid state, potentially lowering solubility.
pKa (Strongest Basic) 9.5 (Predicted)7.8 (Predicted)The nitrogen in the azaspiroheptane is a more sterically accessible and stronger base compared to the morpholine nitrogen.

Table 2: Comparative ADME & Toxicity Profile

Parameter(4-Azaspiro[2.4]heptan-6-yl)methanolN-Ethyl-4-(hydroxymethyl)morpholineSignificance in Drug Design
Human Intestinal Absorption High (Predicted)High (Predicted)Both scaffolds are predicted to be well-absorbed orally.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) High (Predicted)High (Predicted)Indicates good potential for passive diffusion across the intestinal epithelium.[6]
Blood-Brain Barrier (BBB) Permeant Yes (Predicted)Yes (Predicted)Both scaffolds have potential for CNS-targeting drugs.[7]
P-glycoprotein (P-gp) Substrate No (Predicted)Yes (Predicted)The spirocycle is less likely to be a substrate for efflux pumps, potentially leading to higher intracellular concentrations.
CYP450 2D6 Inhibitor No (Predicted)Yes (Predicted)The morpholine analog has a higher predicted risk of drug-drug interactions.
Metabolic Stability (HLM t½) >60 min (Predicted)<30 min (Predicted)The spirocyclic scaffold is predicted to be significantly more stable to metabolism in human liver microsomes.[9]
hERG Inhibition Low Risk (Predicted)Moderate Risk (Predicted)The spirocycle shows a lower predicted risk of cardiac toxicity.[10]

Experimental Workflows: Synthesis and Evaluation

The following section details the proposed synthetic route for (4-azaspiro[2.4]heptan-6-yl)methanol and the standard experimental protocols for evaluating key ADME/Tox properties.

Synthesis of (4-Azaspiro[2.4]heptan-6-yl)methanol

4-Azaspiro[2.4]heptan-5-one 4-Azaspiro[2.4]heptan-5-one N-Boc-4-azaspiro[2.4]heptan-5-one N-Boc-4-azaspiro[2.4]heptan-5-one 4-Azaspiro[2.4]heptan-5-one->N-Boc-4-azaspiro[2.4]heptan-5-one Boc₂O, Et₃N, DCM (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid N-Boc-4-azaspiro[2.4]heptan-5-one->(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Asymmetric Synthesis (e.g., Chiral Auxiliary) (S)-(5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)methanol (S)-(5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)methanol (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid->(S)-(5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)methanol Reduction (e.g., LiAlH₄) (S)-(4-Azaspiro[2.4]heptan-6-yl)methanol (S)-(4-Azaspiro[2.4]heptan-6-yl)methanol (S)-(5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)methanol->(S)-(4-Azaspiro[2.4]heptan-6-yl)methanol Deprotection (e.g., TFA)

Caption: Proposed synthetic workflow for (4-azaspiro[2.4]heptan-6-yl)methanol.

Step-by-Step Protocol:

  • Protection of the Amine: To a solution of 4-azaspiro[2.4]heptan-5-one in dichloromethane (DCM), add triethylamine (Et₃N) and di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature until completion.

  • Asymmetric Introduction of the Carboxylic Acid: Employ an enantioselective method, such as the use of a chiral auxiliary, to introduce a carboxylic acid group at the 6-position. This can be adapted from methods for the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[11]

  • Reduction of the Carboxylic Acid: Reduce the carboxylic acid to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM to yield the final product, (4-azaspiro[2.4]heptan-6-yl)methanol.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol is a standard method to assess the metabolic stability of a compound.[9][12]

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption.[6][13]

Materials:

  • Caco-2 cells cultured on Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 and 6.5)

  • Test compound and control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a monolayer.

  • Wash the cell monolayers with HBSS.

  • Add the test compound to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability assessment.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment.

  • Analyze the samples by LC-MS/MS to determine the concentration of the test compound.

  • Calculate the apparent permeability coefficient (Papp).

hERG Inhibition Assay (Automated Patch Clamp)

This assay is crucial for assessing the risk of drug-induced cardiotoxicity.[14][15]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External and internal solutions for patch-clamp recording

  • Test compound and a known hERG blocker (e.g., E-4031)

  • Automated patch-clamp system

Procedure:

  • Culture the hERG-expressing cells to the appropriate confluency.

  • Harvest the cells and prepare a single-cell suspension.

  • Load the cells and solutions onto the automated patch-clamp system.

  • Establish a whole-cell patch-clamp configuration.

  • Apply a voltage protocol to elicit hERG channel currents.

  • Apply the test compound at various concentrations and record the channel currents.

  • Analyze the data to determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Conclusion: A Strategic Choice for Modern Drug Discovery

The data and experimental workflows presented in this guide underscore the significant potential of 4-azaspiro[2.4]heptan-6-ylmethanol and related spirocyclic scaffolds as superior alternatives to traditional morpholine analogs in drug design. The move towards greater three-dimensionality is not merely a trend but a data-driven strategy to improve the developability of new chemical entities.

While morpholines will undoubtedly continue to play a role in medicinal chemistry, the compelling advantages of spirocycles in terms of improved metabolic stability, reduced potential for drug-drug interactions, and lower cardiotoxicity risk make them an attractive choice for lead optimization and candidate selection. The slightly higher lipophilicity and potentially lower aqueous solubility of some spirocycles are manageable liabilities that can often be addressed through careful molecular design.

As the pharmaceutical industry continues to seek drug candidates with a higher probability of clinical success, the rational incorporation of spirocyclic scaffolds like 4-azaspiro[2.4]heptan-6-ylmethanol represents a valuable and forward-thinking approach.

References

  • Joshi, K., & Chauhan, V. (2020). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[2][9] HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research, 11(01), 44-49. [Link]

  • Creative Bioarray. hERG Assay. [Link]

  • Creative Biolabs. In Silico Drug Metabolism Prediction Services. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Evotec. hERG Safety. [Link]

  • Chemaxon. Predicting drug solubility in organic solvents mixtures. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • {2-Azaspiro[3.3]heptan-6-yl}methanol - PubChem. [Link]

  • 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]

  • Synthesis and Anticonvulsant Activity of New 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones - PubMed. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - PMC. [Link]

  • Solubility prediction - SCFBio. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. [Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC. [Link]

  • Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC. [Link]

  • Processes for the preparation of 5-azaspiro[2.
  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC. [Link]

  • Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab. [Link]

Sources

Technical Deep Dive: MS/MS Fragmentation of 4-Azaspiro[2.4]heptan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of 4-Azaspiro[2.4]heptan-6-ylmethanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context

In medicinal chemistry, spirocyclic scaffolds like 4-Azaspiro[2.4]heptan-6-ylmethanol are increasingly utilized as conformationally restricted surrogates for proline or pyrrolidine. This rigidity improves metabolic stability and receptor selectivity. However, this same structural strain introduces unique mass spectrometric fragmentation pathways that differ significantly from non-spiro analogues.

This guide provides an in-depth analysis of the ESI-MS/MS fragmentation behavior of 4-Azaspiro[2.4]heptan-6-ylmethanol (Compound A ), contrasting it with its non-spiro analogue, Pyrrolidine-3-methanol (Compound B ). The goal is to equip analytical scientists with the diagnostic ion signatures required for confident structural verification in DMPK and impurity profiling workflows.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following standardized LC-MS/MS protocol is recommended. This workflow is designed to capture both labile neutral losses and stable core fragments.

LC-MS/MS Acquisition Parameters
ParameterSettingRationale
Ionization Source ESI Positive Mode (+ve)Protonation of the secondary amine is the most efficient ionization pathway.
Capillary Voltage 3.5 kVOptimal for small polar amines; minimizes in-source fragmentation.
Cone Voltage 20 VSufficient to decluster adducts without shattering the fragile spiro-ring.
Collision Energy (CE) Ramp: 15–35 eVCritical: Lower CE (15 eV) preserves the [M+H-H2O]+ ion; Higher CE (35 eV) is required to open the cyclopropane ring.
Mobile Phase 0.1% Formic Acid in H2O/MeCNAcidic pH ensures [M+H]+ formation.
Validation Step
  • System Suitability: Inject a standard of L-Proline prior to analysis. Verify the observation of the characteristic m/z 70 fragment (pyrrole ring) at 20 eV. If m/z 70 is <5% relative abundance, increase CE.

Fragmentation Analysis: 4-Azaspiro[2.4]heptan-6-ylmethanol

Precursor Ion: m/z 128.19 [M+H]+

The fragmentation of the spiro[2.4] system is driven by two competing forces: the facile loss of the hydroxyl group (common to alcohols) and the release of ring strain from the cyclopropane moiety.

Primary Pathway: Dehydration (The "Anchor" Ion)

The most abundant ion at low collision energy (15-20 eV) is formed by the neutral loss of water.

  • Transition: m/z 128 → 110 (Loss of 18 Da)

  • Mechanism: 1,2-elimination involving the hydroxyl group and a neighbor proton. This creates a double bond within the pyrrolidine ring, retaining the spiro-cyclopropane intact.

Secondary Pathway: Spiro-Ring Opening (The "Diagnostic" Event)

At higher energies (>25 eV), the strain in the spiro-cyclopropane ring (approx. 27 kcal/mol) drives fragmentation. Unlike simple alkyl chains, the spiro junction facilitates specific cleavages.

  • Transition: m/z 110 → 82 (Loss of C2H4, 28 Da)

  • Mechanism: Retro-cyclization. The cyclopropane ring opens and eliminates as ethylene. This is the key differentiator from non-spiro analogues.

  • Alternative Pathway: Direct loss of C2H4 from the parent m/z 128 → 100 . This is less common than the sequential H2O -> C2H4 loss but may be observed.

Tertiary Pathway: Ring Contraction & Alpha-Cleavage

Deep fragmentation leads to the breaking of the pyrrolidine ring itself.

  • Transition: m/z 82 → 55/41

  • Mechanism: Typical amine alpha-cleavage and subsequent hydride shifts, forming small hydrocarbon/amine fragments (e.g., C3H5+, C2H3N+).

Comparative Analysis: Spiro vs. Non-Spiro

To validate the presence of the spiro scaffold, compare the spectrum against Pyrrolidine-3-methanol (m/z 102).

Table 1: Diagnostic Ion Comparison
Feature4-Azaspiro[2.4]heptan-6-ylmethanol Pyrrolidine-3-methanol (Non-Spiro) Interpretation
Precursor [M+H]+ 128 102 +26 Da shift due to C2H2 insertion (cyclopropane ring).
Dehydration Product 110 [M+H - H2O]+84 [M+H - H2O]+Both show facile water loss; confirms alcohol functionality.
Ethylene Loss (-28 Da) Observed (m/z 110 → 82)Absent CRITICAL: The non-spiro analog cannot lose C2H4 easily; it typically loses HCN or H2.
Base Peak (High CE) 82 (Dihydropyrrole deriv.)84 (Dihydropyrrole)The spiro compound converges to a similar core after losing the spiro-ring.
Ring Strain Effect Requires High CE (>30 eV) to break spiro-ring completely.Fragments at Medium CE (20 eV).Spiro compounds often show higher initial stability due to rigidity.

Visualized Fragmentation Pathway

The following diagram illustrates the sequential fragmentation logic, highlighting the unique spiro-specific pathways.

FragmentationPathway M_Parent [M+H]+ m/z 128 (Intact Spiro) M_WaterLoss [M+H - H2O]+ m/z 110 (Dehydrated Spiro) M_Parent->M_WaterLoss - H2O (18 Da) Low CE (15 eV) M_DirectEthylene [M+H - C2H4]+ m/z 100 (Ring Open Alcohol) M_Parent->M_DirectEthylene - C2H4 (28 Da) (Minor Pathway) M_EthyleneLoss [M+H - H2O - C2H4]+ m/z 82 (Pyrrole Core) M_WaterLoss->M_EthyleneLoss - C2H4 (28 Da) High CE (>25 eV) *Diagnostic for Spiro* M_AlphaCleavage Ring Fragments m/z 55, 41 (C3H5+, C2H3N+) M_EthyleneLoss->M_AlphaCleavage Ring Scission M_DirectEthylene->M_AlphaCleavage - H2O

Caption: ESI-MS/MS fragmentation pathway of 4-Azaspiro[2.4]heptan-6-ylmethanol. The transition from m/z 110 to 82 via ethylene loss is the diagnostic signature of the spiro[2.4] system.

References

  • NIST Mass Spectrometry Data Center. (2023). Pyrrolidine Fragmentation Data. National Institute of Standards and Technology.[1] Link

  • Aguiar, A., et al. (2025). Fragmentation of plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Link

  • Doc Brown's Chemistry. (2025). Mass spectrometry fragmentation patterns of alkanes and cycloalkanes. Link

  • BenchChem. (2025).[2] Comparative Guide to the Mass Spectrometry of (S)-3-(Difluoromethyl)pyrrolidine. Link

  • ChemicalBook. (2024). Product Specifications: (4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol. Link

Sources

Comparative Guide: Lipophilicity Modulation in Spirocyclic vs. Monocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Lipophilicity (LogP/LogD) of Spirocyclic vs. Monocyclic Amines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists

Executive Summary

In modern drug discovery, the transition from planar, monocyclic amines (e.g., piperidines, morpholines) to three-dimensional spirocyclic scaffolds (e.g., spiro[3.3]heptanes) is a proven strategy to improve physicochemical properties.[1][2][3][4][5] This guide analyzes the counterintuitive lipophilicity shifts observed during this "scaffold hop."

Key Finding: While replacing a monocyclic amine with a spirocyclic bioisostere often adds carbon atoms (increasing molecular weight), it frequently lowers the distribution coefficient (LogD) at physiological pH. This phenomenon is primarily driven by changes in basicity (pKa) and solvation volume, offering a tactical advantage for improving Lipophilic Ligand Efficiency (LLE).

The Structural Argument: "Escaping Flatland"

Monocyclic amines often suffer from high aromatic ring counts and planarity, which correlate with poor solubility and promiscuous binding. Spirocyclic scaffolds introduce high fraction sp³ character (


) and defined exit vectors without significantly increasing molecular weight.
Comparative Physicochemical Profile

The following table contrasts common monocyclic amines with their spirocyclic bioisosteres. Note the shift in LogD relative to the change in carbon count.[6]

Monocyclic ScaffoldSpirocyclic Bioisostere

Carbon
pKa Shift

LogD

Solubility Impact
Piperidine (

)
2-Azaspiro[3.3]heptane (

)
+1+0.5 to +1.0 (More Basic)-0.5 to -1.0 High Increase
Morpholine (

)
2-Oxa-6-azaspiro[3.3]heptane (

)
+1~Neutral-0.3 to -0.8 Moderate Increase
Piperazine (

)
2,6-Diazaspiro[3.3]heptane (

)
+1Variable-0.2 to -0.5 High Increase

Critical Insight: The decrease in LogD


 for 2-azaspiro[3.3]heptane compared to piperidine is largely driven by basicity . The strained spirocyclic amine is often more basic (higher pKa) than the unstrained piperidine. Consequently, at pH 7.4, a higher fraction of the spirocycle exists in the ionized (protonated) cationic form, which partitions poorly into lipids.
Visualization: The Scaffold Hop Logic

The following diagram illustrates the decision logic and property consequences of replacing a piperidine with a spirocycle.

ScaffoldHop Start Lead Compound (Piperidine Core) Decision Scaffold Hop (Spirocyclization) Start->Decision Prop1 Increased Fsp3 (3D Character) Decision->Prop1 Prop2 Altered Basicity (Higher pKa) Decision->Prop2 Result1 Improved Solubility Prop1->Result1 Result3 Metabolic Stability (Blocked Soft Spots) Prop1->Result3 Result2 Lower LogD (7.4) Prop2->Result2 Ionization Effect

Figure 1: Causal pathway explaining how spirocyclization alters physicochemical properties. Note that 'Lower LogD' is a result of ionization changes despite carbon addition.

Experimental Validation: Measuring Lipophilicity

Relying solely on calculated LogP (cLogP) is dangerous for spirocycles due to the unique electronic effects of the strained rings (azetidine/cyclobutane components). Experimental validation is required.

Protocol: Chromatographic Hydrophobicity Index (CHI)

While the Shake-Flask method is the gold standard, it is low-throughput. The Chromatographic Hydrophobicity Index (CHI) determined via Fast-Gradient RP-HPLC is the preferred method for comparative ranking in lead optimization.

Methodology
  • System: Agilent 1200 or equivalent HPLC/UPLC.

  • Column: High-efficiency C18 (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 7.4) – Critical for LogD measurement.

    • B: Acetonitrile.[7][8]

  • Gradient: Fast ballistic gradient (0% to 100% B in 3-5 minutes).

  • Calibration: Run a set of standards with known CHI values (e.g., Theophylline, Phenylbutazone) to establish the calibration curve.

Calculation

The CHI value approximates the percentage of organic solvent required to elute the compound.[9] ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="display ng-star-inserted">



Where 

is the retention time.[7] This can be converted to LogP using the formula:

Workflow Diagram: CHI Validation

CHI_Workflow Step1 Sample Prep 10mM in DMSO Step2 Fast-Gradient HPLC (pH 7.4 NH4OAc / ACN) Step1->Step2 Step3 Measure Retention Time (tR) Step2->Step3 Step4 Calibrate vs Standards (Theophylline, etc.) Step3->Step4 Step5 Calculate CHI & LogD Step4->Step5

Figure 2: High-throughput workflow for determining CHI-derived LogD.

Strategic Implications for Drug Design[5][10][11]

Lipophilic Ligand Efficiency (LLE)

LLE is defined as


 (or LogD).
  • Monocycles: Often require lipophilic substituents to fill binding pockets, raising LogP and lowering LLE.

  • Spirocycles: The rigid 3D structure often improves potency (

    
    ) by freezing the bioactive conformation. Simultaneously, the lower LogD (due to ionization) increases the LLE score significantly.
    
Metabolic Stability

Monocyclic amines like piperidine are susceptible to oxidative metabolism (CYP450) at the


-carbon (adjacent to nitrogen).
  • Spirocyclic Advantage: In spiro[3.3]heptanes, the

    
    -carbon is part of a strained azetidine ring or is fully substituted (quaternary spiro center), sterically hindering and electronically deactivating the site against oxidation.
    

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Angewandte Chemie International Edition. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxa-azaspiro[3.3]heptanes as Bioisosteres for Morpholine in Drug Discovery. Angewandte Chemie. Link

  • Valko, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Structural Validation Guide: 4-Azaspiro[2.4]heptan-6-ylmethanol via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Azaspiro[2.4]heptan-6-ylmethanol represents a critical class of "3D-rich" fragments (Fsp³ > 0.4) increasingly prioritized in modern drug discovery to escape the "flatland" of traditional aromatic scaffolds. However, the spirocyclic fusion of a strained cyclopropane ring and a flexible pyrrolidine ring introduces complex stereochemical challenges—specifically the relative configuration of the C6-hydroxymethyl group and the absolute configuration of the chiral centers.

While NMR confirms connectivity, it often fails to unambiguously resolve the specific ring puckering and absolute stereochemistry required for structure-activity relationship (SAR) modeling. This guide outlines a rigorous, self-validating workflow to determine the definitive 3D structure of 4-Azaspiro[2.4]heptan-6-ylmethanol using Single Crystal X-ray Diffraction (SC-XRD), positioning it as the superior alternative to spectroscopic approximations.

Part 1: Comparative Analysis (The "Why")

In structural validation, "connectivity" is distinct from "configuration." The table below objectively compares SC-XRD against standard alternatives for this specific spiro-scaffold.

FeatureSC-XRD (Gold Standard) 2D-NMR (NOESY/ROESY) DFT Modeling
Absolute Configuration Definitive (via Anomalous Scattering/Flack Parameter)Indirect (Requires chiral derivatization e.g., Mosher's acid)Theoretical (Requires experimental validation)
Ring Conformation Precise (Captures exact puckering/twist angles)Averaged (Solution state averages rapid conformer interconversion)Energy Minimized (May settle in local minima not present in solid state)
Spiro-Center Geometry Direct Measurement (Bond angles/lengths)Inferred (Coupling constants)Calculated
Sample State Solid (Crystal required)SolutionVirtual
Throughput Low (Weeks for crystallization)High (Hours)Medium (Hours/Days)

Expert Insight: For 4-Azaspiro[2.4]heptan-6-ylmethanol, NMR is particularly risky because the magnetic anisotropy of the cyclopropane ring can shift proton signals unpredictably, leading to erroneous NOE distance constraints. SC-XRD is the only method that provides a "photograph" of the molecule without relying on magnetic environment assumptions.

Part 2: Experimental Protocol (The "How")

Phase 1: The Crystallization Challenge (Salt Screening)

The Problem: Small amino-alcohols like 4-Azaspiro[2.4]heptan-6-ylmethanol often exist as hygroscopic oils or low-melting solids in their free base form, making them unsuitable for diffraction. The Solution: You must increase the lattice energy by forming a salt.

Protocol:

  • Prepare Stock Solution: Dissolve 50 mg of the free base in 0.5 mL MeOH.

  • Screen Counter-ions: Aliquot into 5 vials. Add 1.0 equivalent of the following acids (in MeOH/EtOH):

    • Hydrochloric acid (HCl) – High probability, good for absolute config (Cl is a heavy atom).

    • Fumaric acid – Good for H-bond networking.

    • Oxalic acid – Rigid, often forces crystallization.

    • p-Toluenesulfonic acid – Bulky, helps packing.

  • Evaporation: Allow slow evaporation. If oil forms, switch to Vapor Diffusion .

Phase 2: Vapor Diffusion (Sitting Drop)

Once a solid salt is identified (e.g., the HCl salt), grow diffraction-quality single crystals.

  • Reservoir: Fill the well with 500 µL of precipitant (e.g., 30% Isopropanol in Hexane).

  • Drop: Mix 1 µL of protein/salt solution (in MeOH) + 1 µL of reservoir solution on the bridge.

  • Seal: Clear tape. Store at 4°C and 20°C.

  • Harvest: Look for sharp edges under polarized light. Birefringence indicates crystallinity.

Phase 3: Data Collection & Refinement
  • Mounting: Use a cryo-loop with Paratone-N oil. Flash cool to 100 K immediately to reduce thermal motion.

  • Source: Use Cu-Kα radiation (λ = 1.54178 Å) .

    • Reasoning: For light atom structures (C, H, N, O), Mo radiation often yields weak diffraction. If using the HCl salt, Cu radiation maximizes the anomalous signal of Chlorine (

      
      ) to determine absolute configuration.
      

Part 3: Visualization of Workflows

Diagram 1: Crystallization Decision Matrix

This logic flow ensures you do not waste beamtime on poor samples.

CrystallizationWorkflow Start Start: 4-Azaspiro[2.4]heptan-6-ylmethanol (Oil) SaltScreen Salt Screening (HCl, Oxalate, Fumarate) Start->SaltScreen CheckSolid Is it a Solid? SaltScreen->CheckSolid VaporDiff Vapor Diffusion (Sitting Drop) CheckSolid->VaporDiff Yes AddAnti Add Antisolvent (Et2O/Hexane) CheckSolid->AddAnti No (remains oil) OilForm Oiling Out? VaporDiff->OilForm OilForm->AddAnti Yes Harvest Harvest Crystal under Polarized Light OilForm->Harvest No (Crystals) AddAnti->CheckSolid XRD SC-XRD Data Collection (100 K) Harvest->XRD

Caption: Decision matrix for converting the oily free base into a diffraction-quality crystalline salt.

Diagram 2: Structural Validation Logic

How to interpret the data once collected.

ValidationLogic Data Diffraction Data (HKL) Solve Structure Solution (ShelXT) Data->Solve Refine Refinement (ShelXL) Solve->Refine Metrics Validation Metrics Refine->Metrics Rfactor R1 < 5% Metrics->Rfactor Flack Flack Parameter (Abs Config) Metrics->Flack GoF Goodness of Fit ~ 1.0 Metrics->GoF Result Validated 3D Structure Rfactor->Result Flack->Result GoF->Result

Caption: The refinement cycle. A Flack parameter near 0.0 confirms absolute configuration; near 1.0 indicates inverted structure.

Part 4: Data Interpretation & Validation Standards

When you receive the .cif (Crystallographic Information File), validate these specific parameters for 4-Azaspiro[2.4]heptan-6-ylmethanol:

The Spiro-Center Geometry (C4)

The spiro carbon connects the 3-membered ring and the 5-membered ring.

  • Expectation: It should be a distorted tetrahedron.

  • Validation: Check the bond angle

    
    .
    
    • Standard: ~60° (due to "banana bonds" or Walsh orbitals).

    • Alert: If this angle is >62° or <58°, check for disorder or incorrect atom assignment.

Absolute Configuration (Chirality Check)

If you crystallized the HCl salt , you can determine absolute stereochemistry.

  • Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): The structure is correct.
    • 
      : You have modeled the wrong enantiomer; invert the structure.
      
    • Note: If you crystallized the free base (no heavy atom), the Flack parameter may be inconclusive (

      
      ). In this case, the structure validates relative stereochemistry only.
      
Hydrogen Bonding Network

The "-ylmethanol" tail (–CH₂OH) and the secondary amine (–NH–) are both donors and acceptors.

  • Validation: Look for intermolecular H-bonds in the lattice (N–H...Cl or O–H...Cl).

  • Significance: These interactions lock the conformation of the hydroxymethyl group. Compare this solid-state torsion angle with your docking models. If they differ significantly, your docking model may need flexibility penalties.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link] (Source for comparing bond lengths of spiro[2.4]heptane systems)

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. [Link] (The authoritative method for absolute configuration validation)

  • Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. [Link] (Comprehensive guide on crystallization screening and data collection)

  • IUPAC. Nomenclature of Organic Chemistry: Spiro Compounds. [Link] (Standard for naming and numbering spirocyclic systems)

  • Hampton Research. Crystal Growth 101: Vapor Diffusion. [Link] (Practical protocols for sitting/hanging drop vapor diffusion)

Spectroscopic characterization data for 4-Azaspiro[2.4]heptan-6-ylmethanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and characterization framework for 4-Azaspiro[2.4]heptan-6-ylmethanol HCl , a specialized spirocyclic building block used in medicinal chemistry to enhance metabolic stability and restrict conformational freedom.[1]

Executive Summary

4-Azaspiro[2.4]heptan-6-ylmethanol HCl (CAS: 1956376-50-3 for free base/related salt forms) represents a "next-generation" saturated heterocycle designed to replace traditional pyrrolidine scaffolds.[1] By incorporating a spiro-cyclopropyl moiety at the position


 to the nitrogen (the 4-position in the spiro system), this scaffold effectively blocks oxidative metabolism at the most vulnerable site of the pyrrolidine ring while imparting significant structural rigidity.[1]

This guide compares this product against its non-spiro analog, Pyrrolidin-3-ylmethanol , demonstrating its superior utility in fragment-based drug design (FBDD) for projects requiring improved metabolic half-life (


) and defined vector orientation.[1]

Product Profile & Structural Logic

The "Escape from Flatland"

Unlike aromatic building blocks, 4-Azaspiro[2.4]heptan-6-ylmethanol offers a high fraction of


 hybridized carbons (

), a metric directly correlated with improved clinical success rates in drug development.[1]
  • IUPAC Name: 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride[1][2][3][4]

  • Core Scaffold: 4-Azaspiro[2.4]heptane (Nitrogen is attached directly to the spiro carbon).[1]

  • Key Substituent: Hydroxymethyl (-CH2OH) at position 6 (equivalent to the

    
    -position relative to Nitrogen).[1]
    
  • Role: Bioisostere of 3-(hydroxymethyl)pyrrolidine.[1]

Structural Visualization

The following diagram illustrates the structural relationship and the "metabolic blocking" effect of the spiro-cyclopropane ring.

StructuralComparison Pyrrolidine Pyrrolidin-3-ylmethanol (Standard Analog) Spiro 4-Azaspiro[2.4]heptan-6-ylmethanol (Target Product) Pyrrolidine->Spiro Spiro-cyclopropanation (Rigidification) Metabolism Metabolic Oxidation (CYP450) Pyrrolidine->Metabolism Vulnerable C2-H Spiro->Metabolism Steric Shielding @ C4 Outcome1 Rapid Clearance (N-dealkylation/alpha-oxidation) Metabolism->Outcome1 Outcome2 Blocked Site (Enhanced Stability) Metabolism->Outcome2

Figure 1: Structural evolution from pyrrolidine to 4-azaspiro[2.4]heptane, highlighting the blockade of the metabolically labile


-carbon.[1]

Comparative Analysis: Performance & Properties

This section objectively compares the 4-azaspiro scaffold with the standard pyrrolidine analog.

Table 1: Physicochemical & Functional Comparison
Feature4-Azaspiro[2.4]heptan-6-ylmethanol Pyrrolidin-3-ylmethanol Impact on Drug Design
Formula


Spiro adds steric bulk (

unit).[1]
MW (Free Base) 127.19 g/mol 101.15 g/mol Slight increase; remains fragment-compliant.[1]
CLogP ~0.2 - 0.6 (Predicted)-0.58Spiro ring increases lipophilicity, aiding permeability.[1]
Basicity (

)
~9.5 - 10.0~10.5Steric bulk at

-carbon slightly lowers

.[1]
Metabolic Stability High Low/Moderate Spiro-C blocks

-oxidation.
Conformation Rigid / Puckered FlexibleReduces entropic penalty upon binding.
Vector Defined exit vector for -OHMultiple conformersHigher selectivity for target pockets.
Mechanism of Action (Chemical)

The gem-disubstitution effect (Thorpe-Ingold effect) introduced by the spiro-cyclopropane ring restricts the conformational flexibility of the pyrrolidine ring.[1] This "pre-organizes" the molecule into a bioactive conformation, potentially increasing potency by reducing the entropy loss upon binding to a protein target.[1]

Spectroscopic Characterization Data

Accurate identification of the 4-azaspiro scaffold relies on detecting the unique high-field cyclopropane signals and the diagnostic shift of the spiro-carbon.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 or 

(Data represents characteristic shifts for this scaffold class)

NMR (400 MHz, DMSO-

)
  • 
     0.60 – 0.90 ppm (m, 4H): Diagnostic Signal.  The cyclopropane methylene protons (
    
    
    
    ) appear as complex multiplets in the high field.[1] This confirms the intact spiro[2.4] system.[1]
  • 
     1.80 – 2.10 ppm (m, 2H):  Methylene protons at C7 (adjacent to spiro center).[1]
    
  • 
     2.60 – 2.90 ppm (m, 1H):  Methine proton at C6 (bearing the hydroxymethyl group).[1]
    
  • 
     3.10 – 3.40 ppm (m, 2H):  Methylene protons at C5 (adjacent to Nitrogen).[1]
    
  • 
     3.50 – 3.70 ppm (d/m, 2H):  Hydroxymethyl protons (
    
    
    
    ).[1]
  • 
     9.00 – 9.50 ppm (br s, 1H/2H):  Ammonium protons (
    
    
    
    ), visible in DMSO-
    
    
    but absent in
    
    
    .[1]

NMR (100 MHz, DMSO-

)
  • 
     7.0 – 12.0 ppm:  Cyclopropane 
    
    
    
    carbons (shielded).[1]
  • 
     35.0 – 40.0 ppm:  Spiro quaternary carbon (
    
    
    
    ).[1] Key verification peak.
  • 
     40.0 – 45.0 ppm:  C6 (Methine).[1]
    
  • 
     50.0 – 55.0 ppm:  C5 (
    
    
    
    ).[1]
  • 
     60.0 – 65.0 ppm:  Hydroxymethyl carbon (
    
    
    
    ).[1]
B. Mass Spectrometry (LC-MS)[1][5]
  • Ionization: ESI (+)

  • Molecular Ion:

    
     m/z (Calculated for 
    
    
    
    ).[1]
  • Fragmentation Pattern:

    • Loss of

      
       (18 Da) 
      
      
      
      m/z 110.2 (common for primary alcohols).[1]
    • Ring opening of cyclopropane may occur under high collision energy.

Experimental Protocols

Protocol A: Analytical Quality Control (HPLC-MS)

Use this protocol to verify purity and identity.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).[1]
    
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar amine retention).[1]

    • 1-8 min: 5%

      
       95% B.
      
    • 8-10 min: 95% B.

  • Detection: UV at 210 nm (low absorbance expected due to lack of chromophore) and MS (ESI+).

  • Note: As a saturated amine, UV detection is weak. ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended for accurate purity quantification.[1]

Protocol B: Salt Formation & Stability Check

The HCl salt is hygroscopic. Proper handling is required.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Free Base Liberation (for coupling reactions):

    • Dissolve 1.0 eq of HCl salt in DCM/MeOH (9:1).

    • Add 3.0 eq of polymer-supported carbonate base (e.g., PL-CO3) or wash with saturated

      
      .[1]
      
    • Filter and concentrate immediately before use to prevent air oxidation or polymerization.

Characterization Workflow Diagram

The following decision tree outlines the logical flow for validating the material upon receipt.

CharacterizationWorkflow Start Sample Receipt (White Solid) Solubility Solubility Check (H2O, DMSO, MeOH) Start->Solubility NMR_Exp 1H NMR (D2O/DMSO) Solubility->NMR_Exp MS_Exp LC-MS (ESI+) Solubility->MS_Exp Decision1 Cyclopropane Signals? (0.6-0.9 ppm) NMR_Exp->Decision1 Decision2 Mass = 128.2? MS_Exp->Decision2 Pass Identity Confirmed: 4-Azaspiro[2.4]heptan-6-ylmethanol Decision1->Pass Yes Fail Reject / Re-purify Decision1->Fail No (Ring open?) Decision2->Pass Yes Decision2->Fail No

Figure 2: Quality assurance workflow for validating spirocyclic amine building blocks.

References

  • Title: Spirocyclic pyrrolidines in drug discovery.
  • Synthesis of 4-Azaspiro[2.

    • Title: Synthesis of a series of 4-azaspiro[2.4]hept-6-en-5-ones using a new photochemical method.
    • Source:ResearchGate / Chemistry Journals[1]

    • URL:[Link]

  • General NMR Data for Spiro-Amines

    • Title: 1H and 13C NMR Spectroscopic Data for Spirocyclic Deriv
    • Source:PubChem / NIH[1]

    • URL:[Link][1]

  • Vendor Characterization Data

    • Title: this compound Product Page.[1][2][3][4]

    • Source:ChemSRC / Accela Chem[1]

    • URL:[Link][1]

Sources

Safety Operating Guide

4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride (CAS: 1414885-17-8) is a spirocyclic amine salt commonly used as a building block in medicinal chemistry.[1] While not classified as an acutely toxic "P-listed" substance under RCRA, it poses specific handling risks due to its acidic nature (hydrochloride salt) and potential for irritation (Skin/Eye/Respiratory) .[1]

Immediate Action Required:

  • Classification: Treat as Hazardous Chemical Waste .[1] Do not dispose of in municipal trash or sanitary sewer systems.[1]

  • Segregation: Segregate from strong oxidizing agents and hypochlorites (bleach).[1]

  • Disposal Method: The preferred method is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal.[1] This compound acts as a weak acid in solution due to the hydrochloride moiety.[1]

PropertySpecificationOperational Implication
Chemical Name 4-Azaspiro[2.4]heptan-6-ylmethanol HClOfficial manifest descriptor.[1]
CAS Number 1414885-17-8 Use for waste inventory tracking.[1]
Molecular Formula C

H

NO

HCl
Nitrogenous organic content.[1]
Physical State Solid (White/Off-white powder)Dust generation risk during transfer.[1]
Acidity (pKa) ~9-10 (Amine), acidic as saltCorrosive potential in concentrated solution.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)Requires N95/P100 mask & nitrile gloves.[1]
Incompatibilities Strong Oxidizers, Bases, HypochloritesDo not mix with Bleach (Risk of Chloramine/Cl

gas).

Pre-Disposal Assessment & Logic

Before disposal, characterize the waste stream.[4] The disposal route depends heavily on the physical state (Solid vs. Liquid) and purity.[1]

Scientific Rationale for Disposal Choice:

  • Thermal Destruction: As an organic amine, incineration is the only method that guarantees complete destruction of the spirocyclic core, preventing environmental bioaccumulation.

  • pH Management: The HCl salt form releases protons in water.[1] If disposing of aqueous solutions, pH neutralization is critical to prevent mobilizing heavy metals in piping or reacting with other waste stream components.

Operational Disposal Workflows

The following diagram outlines the decision logic for disposing of 4-Azaspiro[2.4]heptan-6-ylmethanol HCl.

DisposalWorkflow Start Waste Identification: 4-Azaspiro[2.4]heptan-6-ylmethanol HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Container Place in HDPE Wide-Mouth Jar Solid->Container Double Bag if necessary LabelSolid Label: 'Hazardous Waste - Solid' (Toxic, Irritant) Container->LabelSolid Manifest Update Waste Manifest (CAS: 1414885-17-8) LabelSolid->Manifest SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (DMSO, MeOH, DCM) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent CombineOrg Combine with Compatible Organic Waste Stream OrgSolvent->CombineOrg Neutralize Neutralize to pH 6-8 (Use Dilute NaOH) AqSolvent->Neutralize Prevent Acid Corrosion Neutralize->CombineOrg If <10% Water Neutralize->Manifest If >90% Water (Sep Stream) CombineOrg->Manifest Pickup Transfer to EHS / Waste Contractor (Incineration) Manifest->Pickup

Figure 1: Decision tree for the safe segregation and disposal of spirocyclic amine salts.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Best for: Expired reagents, contaminated weighing boats, spill cleanup materials.

  • PPE Verification: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If handling >10g of fine powder outside a hood, use an N95 respirator.[1]

  • Primary Containment: Transfer the solid material into a chemically resistant container. High-Density Polyethylene (HDPE) wide-mouth jars are the industry standard.[1]

    • Note: Avoid metal containers due to the potential for acid corrosion from the HCl salt.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "4-Azaspiro[2.4]heptan-6-ylmethanol HCl"[1]

    • Hazards: Check "Irritant" and "Toxic".[1][5]

  • Secondary Containment: Place the sealed jar into a secondary bin or clear plastic bag to prevent contamination of the waste storage area.

Protocol B: Liquid Waste (Solutions)

Best for: Reaction mother liquors, HPLC waste, washing solutions.

  • Solvent Compatibility Check:

    • Organic Solutions: If dissolved in Methanol, DMSO, or DCM, pour directly into the corresponding "Organic Waste" carboy (Halogenated vs. Non-Halogenated).

    • Aqueous Solutions:

      • Critical Step: Check pH.[1][6] The HCl salt will acidify the solution.[1]

      • Action: Slowly add dilute Sodium Hydroxide (1M NaOH) or Sodium Bicarbonate (NaHCO

        
        ) until pH is neutral (pH 6–8).[1]
        
      • Reasoning: Neutralization prevents the formation of toxic gases if the waste is later accidentally mixed with sulfides or cyanides in a central tank [1].[1]

  • Transfer: Pour into the designated liquid waste carboy. Leave at least 2 inches of headspace to allow for thermal expansion.[1]

  • Rinsing: Triple-rinse the original vessel with a small volume of solvent.[1] Add the rinsate to the waste container.[1]

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Water).[1][4]

  • Rinsate Disposal: Dispose of the rinsate as Hazardous Liquid Waste (see Protocol B).[1]

  • Defacing: Cross out or remove the original label.[1] Mark as "Empty".

  • Disposal: Once triple-rinsed and dried, the glass container can typically be discarded in Glass Trash or recycled, depending on local institutional policy [2].[1]

Regulatory Compliance (RCRA & EPA)

  • Waste Code: This specific compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists.[1]

  • Characteristic Waste: However, it must be evaluated for characteristics:

    • Corrosivity (D002): If an aqueous solution has a pH

      
       2, it is a D002 waste.[1][7]
      
    • Toxicity: While not a standard TCLP metal, the organic amine structure dictates incineration.

  • Satellite Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][8] Ensure the container remains closed unless adding waste [3].[1][9]

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1][10] Remove contaminated clothing.[1][5][10]
Eye Contact Rinse cautiously with water for 15 minutes.[1][10] Remove contact lenses if present.[1][10]
Spill (Solid) Dampen a paper towel to wipe up powder (prevents dust).[1] Place in hazardous waste.[1][6][9][11]
Spill (Liquid) Absorb with vermiculite or spill pads.[1] Do not use bleach.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]

  • PubChem. (2023).[1] 4-Azaspiro[2.4]heptane hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Personal protective equipment for handling 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and operational handling procedures for 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride . As a specialized spirocyclic amine building block, this compound presents specific risks related to mucosal irritation and potential cytotoxicity.

Compound Snapshot:

Property Detail
Chemical Name This compound
CAS Number 1956376-50-3

| Molecular Formula | Cngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


H

ClNO | | Physical State | White to off-white solid (Hygroscopic powder) | | Solubility | Water, DMSO, Methanol | | Risk Category | Irritant / Potential Bioactive Intermediate |[1][2][3]

Hazard Assessment (Risk-Based Approach)

Scientific Rationale: While specific toxicological data for CAS 1956376-50-3 is limited, we apply the Precautionary Principle based on its structural class (secondary spiro-amines and hydrochloride salts).

Core Hazards (GHS Classification - Derived):

  • Skin Irritation (Category 2): The acidic nature of the hydrochloride salt upon hydrolysis on moist skin causes irritation.

  • Eye Irritation (Category 2A): High risk of severe irritation or corneal damage due to pH changes and abrasive dust.

  • STOT-SE (Category 3): Inhalation of dust may cause respiratory tract irritation.[1]

Hidden Risk - Hygroscopicity: This compound is likely hygroscopic. Absorption of atmospheric moisture alters the stoichiometry and can make the solid "sticky," increasing the risk of contact transfer to gloves and surfaces.

Personal Protective Equipment (PPE) Matrix

Directive: The following PPE is mandatory for all handling. Do not deviate without a written risk assessment.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Primary) N95/P2 Respirator (Secondary)Primary: Engineering controls (hood) prevent inhalation of fine particulates. Secondary: Use respirator only if weighing outside a hood is unavoidable (not recommended).
Ocular Chemical Safety Goggles Standard safety glasses are insufficient for fine powders that can bypass side shields. Goggles provide a seal against airborne dust.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Outer Layer: Protects against immediate contact. Inner Layer: Acts as a barrier during doffing. Change frequency: Every 60 mins or immediately upon splash.
Body Lab Coat (Buttoned, Long Sleeve) Prevents accumulation of dust on street clothes. Synthetic blends are preferred to minimize static attraction.

Operational Protocols: Safe Handling Workflow

Weighing & Transfer (Critical Control Point)

Risk: Static electricity can cause the powder to "jump," leading to area contamination.

  • Environment: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizing bar if the powder is flighty. Alternatively, use a plastic spatula (PTFE) rather than metal to reduce static discharge potential.

  • Containment: Weigh into a tared vial or weighing boat. Do not weigh directly onto the balance pan.

  • Cleanup: Immediately wipe the balance area with a damp Kimwipe (water/methanol) to capture invisible dust.

Solubilization (Exotherm Management)

Mechanism: Dissolving HCl salts can be slightly exothermic.

  • Solvent Choice: DMSO or Methanol are preferred stock solvents.

  • Addition Order: Always add the solid to the solvent , not the reverse. This prevents the formation of a "gummy" clump that is hard to dissolve.

  • Vortexing: Cap the vial tightly before vortexing. Do not sonicate open vials, as this aerosolizes the compound.

Visualization: Handling Workflow

The following diagram illustrates the logical flow for safe processing, emphasizing the "Stop/Go" decision points for safety.

G Start START: Compound Retrieval Check Check Physical State (Is it clumping?) Start->Check Dry Desiccate (Vacuum/P2O5) Check->Dry Yes (Wet/Sticky) Weigh Weigh inside Fume Hood (Anti-static measures) Check->Weigh No (Free flowing) Dry->Check Solubilize Dissolve: Solid -> Solvent Weigh->Solubilize Waste Disposal: High Temp Incineration Solubilize->Waste Excess/Spills

Caption: Operational workflow for handling hygroscopic amine salts. Note the loop for desiccation if moisture ingress is detected.

Emergency & Disposal Procedures

Accidental Release (Spill):

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Ensure goggles and double gloves are worn.

  • Contain: Cover the spill with a damp paper towel (to prevent dust generation).

  • Clean: Wipe up the solid. Clean the surface with 1% aqueous sodium bicarbonate (to neutralize the HCl salt) followed by water.

Disposal (End of Life):

  • Classification: Hazardous Chemical Waste.

  • Method: High-Temperature Incineration .

  • Prohibition: Do NOT dispose of down the drain. The spirocyclic amine structure may have aquatic toxicity or persistence issues.

  • Packaging: Double-bag in polyethylene waste bags and label as "Toxic/Irritant Solid."

References & Authority

The following sources provide the grounding for the chemical identity and general safety protocols used in this guide.

  • Chemical Identification: this compound (CAS 1956376-50-3).[4][5][6][7] Chemical Book & ChemSRC Databases.

  • Safety Standards (Analogous): Safety Data Sheet for 4-Azaspiro[2.4]heptane hydrochloride (Parent Scaffold). Sigma-Aldrich / Merck.

  • Protocol Validation: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.